molecular formula C9H14N2O B1357716 [6-(Propan-2-yloxy)pyridin-3-yl]methanamine CAS No. 195140-88-6

[6-(Propan-2-yloxy)pyridin-3-yl]methanamine

Cat. No.: B1357716
CAS No.: 195140-88-6
M. Wt: 166.22 g/mol
InChI Key: ZAXOTNRUSOIDKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(Propan-2-yloxy)pyridin-3-yl]methanamine is a useful research compound. Its molecular formula is C9H14N2O and its molecular weight is 166.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-propan-2-yloxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)12-9-4-3-8(5-10)6-11-9/h3-4,6-7H,5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXOTNRUSOIDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195140-88-6
Record name [6-(propan-2-yloxy)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Theoretical Backbone of Innovation: An In-Depth Technical Guide to the Properties of Substituted Pyridinylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a foundational scaffold in medicinal chemistry, continues to be a source of inspiration for the development of novel therapeutics.[1] When functionalized with a methanamine side chain, the resulting substituted pyridinylmethanamine core offers a versatile platform for creating molecules with finely tuned electronic and steric properties. This adaptability is crucial for optimizing interactions with biological targets and achieving desired pharmacokinetic profiles.[1] This technical guide, intended for researchers, scientists, and drug development professionals, delves into the theoretical underpinnings that govern the behavior of these compelling molecules. By understanding their conformational preferences, electronic landscapes, and intermolecular interaction potentials, we can accelerate the rational design of next-generation therapeutics.

The Significance of the Pyridinylmethanamine Scaffold in Medicinal Chemistry

Substituted pyridinylmethanamines are integral components of a wide array of biologically active compounds.[1] Their prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and the overall scaffold's capacity to be readily modified to explore structure-activity relationships (SAR).[1] These derivatives have demonstrated potential in various therapeutic areas, including oncology and neurology. For instance, certain substituted pyridine derivatives have been investigated as potent inhibitors of kinases like Mer and c-Met, which are implicated in cancer progression.[2] Furthermore, the pyridinyl methanol moiety has been a key feature in the development of antagonists for the TRPV3 ion channel, a target for pain and inflammation.[3]

The strategic introduction of substituents onto the pyridine ring and the methanamine side chain allows for the modulation of a molecule's physicochemical properties, such as lipophilicity and basicity. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity and selectivity.[3][4]

Unraveling the Conformational Landscape

The three-dimensional arrangement of a molecule, its conformation, is a critical determinant of its biological activity. For substituted pyridinylmethanamines, rotation around the single bonds connecting the pyridine ring, the methylene bridge, and the amine substituent gives rise to a complex conformational space. Understanding the energetically favorable conformations is paramount for predicting how these molecules will interact with a biological target.

Key Torsional Angles and Steric Considerations

The conformational preferences of pyridinylmethanamines are primarily governed by the interplay of steric hindrance and electronic effects. The key dihedral angles to consider are those around the pyridine-C, C-N, and N-substituent bonds. The size and nature of the substituents on both the pyridine ring and the amine will dictate the rotational barriers and the relative stability of different conformers.[5] For example, bulky substituents will favor conformations that minimize steric clashes.[5]

Computational Approaches to Conformational Analysis

A robust theoretical investigation of the conformational landscape of substituted pyridinylmethanamines necessitates a multi-faceted computational approach.

Workflow for Conformational Analysis:

G cluster_0 Initial Structure Generation cluster_1 Conformational Search cluster_2 Geometry Optimization and Energy Refinement a 2D Sketching of Substituted Pyridinylmethanamine b Generation of Initial 3D Coordinates a->b c Systematic or Stochastic Search Algorithms (e.g., Monte Carlo, Molecular Dynamics) b->c Input for Search d Identification of Low-Energy Conformers c->d e Quantum Mechanical (QM) Optimization (e.g., DFT with appropriate basis set) d->e Candidate Conformers f Calculation of Relative Energies and Boltzmann Population Analysis e->f g Analysis of Key Dihedral Angles and Intramolecular Interactions f->g Final Conformational Ensemble

Caption: A typical workflow for the computational conformational analysis of substituted pyridinylmethanamines.

Experimental Protocol: Density Functional Theory (DFT) for Geometry Optimization

  • Software Selection: Utilize a reputable quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Initial Structure Preparation: Import the 3D coordinates of the desired conformer.

  • Method and Basis Set Selection: Choose a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[7] For higher accuracy, consider functionals like M06-2X and larger basis sets.

  • Calculation Setup: Specify a geometry optimization calculation. Include frequency calculations to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Solvation Model: To mimic physiological conditions, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water as the solvent.

  • Execution and Analysis: Run the calculation and analyze the output to obtain the optimized geometry, electronic energy, and vibrational frequencies.

Delving into the Electronic Properties

The electronic nature of the pyridine ring and its substituents profoundly influences the molecule's reactivity, intermolecular interactions, and ultimately, its biological function.[8]

The Influence of Substituents on Electron Density

Substituents on the pyridine ring can be broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[8]

  • Electron-Donating Groups (e.g., -NH₂, -OR, -alkyl): These groups increase the electron density of the pyridine ring, particularly at the ortho and para positions, and enhance the basicity of the pyridine nitrogen.[9]

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): These groups decrease the electron density of the pyridine ring and reduce the basicity of the pyridine nitrogen.[9]

The Hammett equation provides a quantitative framework for understanding the electronic effects of substituents.[8]

Quantifying Electronic Properties with Computational Methods

Density Functional Theory (DFT) is a powerful tool for calculating a range of electronic properties that provide insights into the reactivity and interaction potential of substituted pyridinylmethanamines.[7][10]

Table 1: Key Electronic Descriptors Calculable with DFT

DescriptorDescriptionRelevance in Drug Design
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and stability of the molecule.[11]
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, crucial for predicting non-covalent interactions.
Atomic Charges The distribution of electron density among the atoms in the molecule.Helps in understanding intramolecular charge transfer and identifying sites for electrostatic interactions.

Conceptual Diagram of Frontier Molecular Orbitals:

Caption: A simplified energy level diagram illustrating the HOMO, LUMO, and the HOMO-LUMO gap.

Predicting and Understanding Biological Interactions

The ultimate goal of studying the theoretical properties of substituted pyridinylmethanamines is to predict and understand their interactions with biological targets, thereby guiding the design of more potent and selective drugs.

Molecular Docking: A Window into Ligand-Receptor Binding

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[12][13][14]

Typical Molecular Docking Workflow:

  • Preparation of the Receptor: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Generate the low-energy 3D conformation of the substituted pyridinylmethanamine (ideally from a thorough conformational analysis). Assign atomic charges.

  • Defining the Binding Site: Identify the active site or binding pocket of the receptor.

  • Docking Simulation: Use a docking algorithm (e.g., AutoDock, Glide, Surflex-Dock) to sample a large number of possible binding poses of the ligand within the binding site.[15]

  • Scoring and Analysis: Rank the generated poses using a scoring function that estimates the binding free energy. Analyze the top-ranked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[16]

Quantitative Structure-Activity Relationship (QSAR): Linking Properties to Potency

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[17] 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.[18][19]

Conceptual Framework of 3D-QSAR:

QSAR_Workflow A Dataset of Substituted Pyridinylmethanamines with Known Biological Activities B Molecular Alignment of the Compounds A->B C Calculation of 3D Molecular Fields (Steric and Electrostatic) B->C D Partial Least Squares (PLS) Analysis to Correlate Fields with Activity C->D E Generation of a Predictive QSAR Model D->E F Visualization of Contour Maps Indicating Favorable and Unfavorable Regions E->F G Design of Novel, More Potent Analogs F->G

Caption: A schematic representation of the 3D-QSAR modeling process.

The resulting contour maps from a 3D-QSAR study provide invaluable visual guidance for drug design. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the pyridine ring is favorable for activity, while a small, electronegative group is detrimental.

Synthesis and Structural Verification

While this guide focuses on theoretical properties, it is crucial to acknowledge the synergy between computational predictions and experimental validation. The synthesis of novel substituted pyridinylmethanamines allows for the testing of theoretical hypotheses.[20][21][22][23][24][25] Subsequent structural characterization, often through X-ray crystallography, provides the definitive conformation in the solid state, which can be compared with computationally predicted structures.[20][21][23][24][25][26] Hirshfeld surface analysis can further be employed to investigate intermolecular interactions in the crystal packing.[20][21][23][24][25]

Conclusion

The theoretical exploration of substituted pyridinylmethanamines provides a powerful and indispensable toolkit for modern drug discovery. By leveraging computational methods to probe their conformational and electronic properties, we can gain deep insights into the structure-activity relationships that govern their biological effects. This knowledge-driven approach, which integrates molecular docking, QSAR, and quantum chemical calculations, enables the rational design of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic profiles. As computational power and theoretical methodologies continue to advance, the predictive capacity of these approaches will only grow, further accelerating the journey from a promising chemical scaffold to a life-saving therapeutic.

References

  • MDPI. (n.d.). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved from [Link]

  • PubMed. (n.d.). Probing the binding mechanism of substituted pyridine derivatives as effective and selective lysine-specific demethylase 1 inhibitors using 3D-QSAR, molecular docking and molecular dynamics simulations. Retrieved from [Link]

  • ResearchGate. (2025). The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. Retrieved from [Link]

  • ResearchGate. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, structural studies and Hirshfeld surface analysis of 2-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyridin-1-ium hexakis(nitrato-κ2O,O′)thorate(IV). Retrieved from [Link]

  • ResearchGate. (n.d.). Exhaustive Computational Studies on Pyrimidine Derivatives as GPR119 agonist for the Development of Compounds against NIDDM. Retrieved from [Link]

  • PubMed. (2018). Molecular Docking Analysis of Pyrimethamine Derivatives with Plasmodium falciparum Dihydrofolate Reductase. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • Beilstein Archives. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Retrieved from [Link]

  • MDPI. (2025). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Po. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Retrieved from [Link]

  • PubMed. (n.d.). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from [Link]

  • PubMed. (n.d.). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

  • Wiley Online Library. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. Retrieved from [Link]

  • MDPI. (2023). QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines.... Retrieved from [Link]

  • Macmillan Group, Princeton University. (2003). Conformational Analysis of Medium Rings. Retrieved from [Link]

  • Ashdin Publishing. (n.d.). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Retrieved from [Link]

  • PubMed. (n.d.). 3D-QSAR Modeling and Molecular Docking Study on Mer Kinase Inhibitors of Pyridine-Substituted Pyrimidines. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Structural Characterization, DFT Geometry Optimization, Cyclic Voltammetry and Biological Assay of (Tellurite-pyridine) Mixed Ligandcomplexesof Cd(II). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.2: Conformational Analysis. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis, spectroscopic, computational and molecular docking studies of 1-(pyridin-2-yl amino)methyl napthalene-2-ol. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis, Crystal Structure, Supramolecular Assembly Inspection via Hirshfeld Surface Analysis and Computational Investigation of the Pyrimethamine-based salts. Retrieved from [Link]

  • OUCI. (n.d.). Synthesis, crystal structure, DFT studies and Hirshfeld surface analysis of Manganese(II) and Cadmium(II) coordination polymers of 2-aminopyridine and dicyanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Retrieved from [Link]

  • ACS. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. Retrieved from [Link]

  • PubMed. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]

Sources

Methodological & Application

Application of Pyridinylmethanamine Derivatives in GPCR Modulation: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of pyridinylmethanamine derivatives in the modulation of G protein-coupled receptors (GPCRs). It delves into the rationale for their use, detailed experimental protocols from synthesis to functional characterization, and data interpretation, underpinned by authoritative scientific literature.

Introduction: The Pyridinylmethanamine Scaffold in GPCR Drug Discovery

G protein-coupled receptors represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1][2] Their ubiquitous role in physiological processes makes them prime targets for therapeutic intervention across a wide range of diseases. The pyridinylmethanamine scaffold has emerged as a privileged structure in medicinal chemistry for its ability to interact with a variety of biological targets, including GPCRs. Its structural features, including the basic nitrogen of the pyridine ring and the methanamine linker, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Pyridinylmethanamine derivatives have been successfully developed as modulators of various GPCRs, including chemokine, serotonin, and dopamine receptors, demonstrating their versatility and therapeutic potential.[3][4][5] This guide will provide the practical and theoretical framework for harnessing this chemical scaffold in GPCR drug discovery programs.

Section 1: Synthesis and Characterization of Pyridinylmethanamine Derivatives

The synthesis of a library of pyridinylmethanamine derivatives is the foundational step in a GPCR drug discovery campaign. A common and efficient method for their synthesis is reductive amination.[3]

Rationale for Synthetic Route:

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. This two-step, one-pot reaction involves the initial formation of a Schiff base or imine from a carbonyl compound (an aldehyde or ketone) and an amine, followed by reduction of the imine to an amine. The choice of reducing agent is critical to the success of the reaction; sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are mild enough not to reduce the starting carbonyl compound but are effective in reducing the intermediate iminium ion. The inclusion of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), can facilitate the formation of the iminium ion, thereby increasing the reaction rate.[3]

General Protocol for Reductive Amination Synthesis of Pyridinylmethanamine Derivatives:

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation:

    • Dissolve pyridine-2-carbaldehyde (or a substituted analogue) (1 equivalent) in a suitable anhydrous solvent such as methanol or dichloromethane.

    • Add the desired primary or secondary amine (1.1 equivalents).

    • Add a Lewis acid catalyst, such as zinc chloride (ZnCl₂) (1.2 equivalents), to the solution.[3]

  • Imine Formation:

    • Stir the reaction mixture at room temperature for 2-4 hours to allow for the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reduction:

    • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), portion-wise to the reaction mixture.[3]

    • Continue stirring the reaction overnight at room temperature.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure pyridinylmethanamine derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Section 2: In Vitro Characterization of GPCR Modulation

A tiered approach is recommended for the in vitro characterization of newly synthesized pyridinylmethanamine derivatives. This typically begins with binding assays to determine affinity and selectivity, followed by functional assays to elucidate the pharmacological nature of the interaction (e.g., agonist, antagonist, allosteric modulator).

Workflow for In Vitro Characterization:

Caption: A typical workflow for the in vitro characterization of GPCR modulators.

Radioligand Binding Assays: Determining Affinity and Selectivity

Radioligand binding assays are a gold-standard method to determine the affinity (Kᵢ) of a test compound for a specific GPCR. These assays measure the ability of a compound to displace a radiolabeled ligand that is known to bind to the target receptor.

Causality Behind Experimental Choices:

  • Choice of Radioligand: The radioligand should have high affinity and selectivity for the target receptor to ensure a robust and specific signal.

  • Membrane Preparation: Using membranes from cells overexpressing the target GPCR increases the receptor density and thus the specific binding signal.

  • Non-specific Binding Determination: This is crucial for accurate calculation of specific binding and is typically determined in the presence of a high concentration of a known, unlabeled ligand.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare membranes from cells stably expressing the GPCR of interest. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

      • A fixed concentration of radioligand (typically at or below its Kₑ value).

      • Increasing concentrations of the pyridinylmethanamine test compound.

      • For non-specific binding control wells, add a high concentration of a known unlabeled ligand.

      • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Functional Assays: Elucidating Pharmacological Activity

Functional assays are essential to determine whether a compound that binds to a GPCR acts as an agonist, antagonist, or allosteric modulator. The choice of assay depends on the G protein coupling profile of the target GPCR.

GPCR Signaling Pathways and Corresponding Assays:

GPCR_Signaling cluster_Galpha_s Gαs Pathway cluster_Galpha_i Gαi Pathway cluster_Galpha_q Gαq Pathway cluster_Arrestin β-Arrestin Pathway Ligand Pyridinylmethanamine Derivative GPCR GPCR Ligand->GPCR Gs Gαs GPCR->Gs Gi Gαi GPCR->Gi Gq Gαq GPCR->Gq Arrestin β-Arrestin GPCR->Arrestin AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA cAMP_Assay cAMP Assay cAMP->cAMP_Assay ACi Adenylyl Cyclase Gi->ACi cAMPi cAMP ACi->cAMPi PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 Ca2 Ca²⁺ IP3->Ca2 Calcium_Assay Calcium Mobilization Assay Ca2->Calcium_Assay Arrestin_Assay β-Arrestin Recruitment Assay Arrestin->Arrestin_Assay

Caption: Major GPCR signaling pathways and their corresponding functional assays.

2.2.1. cAMP Accumulation Assay (for Gαs and Gαi-coupled GPCRs)

This assay measures the intracellular concentration of cyclic AMP (cAMP), a key second messenger. Activation of Gαs-coupled receptors stimulates adenylyl cyclase, leading to an increase in cAMP levels, while activation of Gαi-coupled receptors inhibits adenylyl cyclase, resulting in a decrease in cAMP.[6][7][8]

Protocol: HTRF-based cAMP Assay

  • Cell Culture and Plating:

    • Culture cells expressing the target GPCR in a suitable medium.

    • Seed the cells into a 384-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the pyridinylmethanamine derivatives.

    • For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist at its EC₈₀ concentration.

    • For agonist mode, add the test compounds directly to the cells.

    • Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[9]

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's protocol.

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Incubation and Reading:

    • Incubate the plate at room temperature for 1-2 hours.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the HTRF ratio and plot it against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2.2.2. Calcium Mobilization Assay (for Gαq-coupled GPCRs)

This assay measures changes in intracellular calcium concentration, which is a downstream event of Gαq-coupled receptor activation.[5][10] Activation of the Gαq pathway leads to the production of inositol trisphosphate (IP₃), which triggers the release of calcium from intracellular stores.[11]

Protocol: FLIPR-based Calcium Mobilization Assay

  • Cell Plating and Dye Loading:

    • Plate cells expressing the Gαq-coupled GPCR in a 384-well plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Compound Preparation:

    • Prepare serial dilutions of the pyridinylmethanamine derivatives in an appropriate assay buffer.

  • FLIPR Measurement:

    • Place the cell plate and the compound plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • The instrument will measure baseline fluorescence, then add the compounds to the cells and continue to measure the fluorescence signal over time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Plot the response against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

2.2.3. β-Arrestin Recruitment Assay (G protein-independent signaling)

This assay measures the recruitment of β-arrestin to the activated GPCR, which is a key event in receptor desensitization and G protein-independent signaling.[12][13]

Protocol: PathHunter® β-Arrestin Recruitment Assay

  • Cell Plating:

    • Use a cell line co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA).

    • Plate the cells in a 384-well plate and incubate overnight.

  • Compound Addition:

    • Add serial dilutions of the pyridinylmethanamine derivatives to the cells.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Detection:

    • Add the PathHunter® detection reagents and incubate at room temperature for 60 minutes.

  • Luminescence Reading:

    • Read the chemiluminescent signal on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the compound concentration to determine the EC₅₀.

Section 3: Data Interpretation and Lead Optimization

Data Summary and Comparison

The quantitative data obtained from the in vitro assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: In Vitro Pharmacological Profile of Pyridinylmethanamine Derivatives at a Target GPCR

Compound IDBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Efficacy (% of control agonist)Assay Type
PDM-00115.250.1 (EC₅₀)95%cAMP Accumulation
PDM-0028.725.3 (IC₅₀)N/ACalcium Mobilization
PDM-00322.5110.2 (EC₅₀)60% (partial agonist)β-Arrestin Recruitment
PDM-0045.115.8 (IC₅₀)N/ARadioligand Binding

Note: This is example data and does not represent actual experimental results.

Structure-Activity Relationship (SAR) Studies

The data from the initial library of compounds will inform the structure-activity relationship (SAR). By analyzing how changes in the chemical structure affect biological activity, medicinal chemists can design and synthesize new derivatives with improved properties. For example, the addition of a fluorine atom to the piperidine ring of a series of pyridinylmethanamine derivatives was shown to enhance their oral bioavailability and 5-HT₁ₐ agonist activity.[5]

In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting promising lead candidates. Key in vitro ADME assays include:

  • Solubility: Determines the aqueous solubility of the compound.

  • Permeability: Assessed using Caco-2 or PAMPA assays to predict intestinal absorption.

  • Metabolic Stability: Measured by incubating the compound with liver microsomes or hepatocytes to determine its metabolic half-life.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability.

Conclusion

The pyridinylmethanamine scaffold offers a versatile and promising starting point for the development of novel GPCR modulators. By employing a systematic approach that combines rational design, efficient synthesis, and a comprehensive suite of in vitro binding and functional assays, researchers can effectively identify and optimize lead candidates with desirable pharmacological and pharmacokinetic profiles. This guide provides a robust framework to support such drug discovery efforts, ultimately contributing to the development of new therapeutics for a wide range of diseases.

References

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (URL not available)
  • Allosteric Modulation of Purine and Pyrimidine Receptors - PMC. (URL not available)
  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - MDPI. (URL: [Link])

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (URL not available)
  • (PDF) Functional assay for G-protein-coupled receptors using stably transformed insect tissue culture cell lines - ResearchGate. (URL: [Link])

  • Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed. (URL: [Link])

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. (URL not available)
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (URL: [Link])

  • Allosteric modulation of G protein-coupled receptor signaling - PMC - PubMed Central - NIH. (URL not available)
  • An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed. (URL: [Link])

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. (URL: [Link])

  • (PDF) Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. - ResearchGate. (URL: [Link])

  • Dopamine Receptors. (URL not available)
  • Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed. (URL: [Link])

  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight - MDPI. (URL: [Link])

  • Pharmacological modulation of chemokine receptor function - PMC - NIH. (URL: [Link])

  • Pharmacological targeting of G protein-coupled receptor heteromers - PubMed Central - NIH. (URL: [Link])

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL: [Link])

  • Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed. (URL: [Link])

  • Chemokine: receptor structure, interactions, and antagonism - PubMed - NIH. (URL: [Link])

  • Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis - PubMed Central. (URL: [Link])

  • cAMP Accumulation Assay - Creative BioMart. (URL: [Link])

  • Trends in GPCR drug discovery: new agents, targets and indications - PMC. (URL: [Link])

  • Ca2+ Mobilization Assay - Creative Bioarray. (URL: [Link])

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. (URL: [Link])

  • Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC - PubMed Central. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of Pyridineamide Derivatives Containing a 1,2,3-Triazole Fragment as Type II c-Met Inhibitors - MDPI. (URL: [Link])

  • The Synthesis and Use of Certain Pyridine Derivatives as Modulators of the G-protein Coupled Receptors mGlu5 and P2Y12 PETER B - Gupea. (URL: [Link])

  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (URL not available)
  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - NIH. (URL: [Link])

  • Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists - PMC. (URL: [Link])

  • Serotonin receptors - from molecular biology to clinical applications. - Semantic Scholar. (URL: [Link])

  • Table 1 from Serotonin, serotonin receptors and their actions in insects - Semantic Scholar. (URL: [Link])

  • Established and In-trial GPCR Families in Clinical Trials: A Review for Target Selection - PubMed. (URL: [Link])

  • Pyridine derivatives as muscarinic m1 receptor positive allosteric modulators - Google P
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed. (URL: [Link])

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - ResearchGate. (URL: [Link])

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for the Suzuki Coupling of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its robustness and tolerance of a vast array of functional groups.[1][2] This palladium-catalyzed carbon-carbon bond formation between organoboranes and organic halides has revolutionized the construction of complex molecular architectures, particularly the biaryl and heteroaryl scaffolds that are prevalent in many commercial drugs.[3]

Within the landscape of medicinal chemistry, pyridine derivatives are of paramount importance.[4] The pyridine ring is a key structural motif in numerous therapeutic agents due to its ability to act as a hydrogen bond acceptor and its capacity for diverse substitutions, which allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[4][5] Specifically, aminomethyl-substituted pyridines are crucial building blocks. The aminomethyl group provides a key vector for further molecular elaboration and can participate in crucial interactions with biological targets.

This document provides detailed application notes and a robust protocol for the use of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine, a versatile building block, in Suzuki coupling reactions. The strategic placement of the isopropoxy group and the aminomethyl functionality makes this reagent particularly valuable for creating novel chemical entities with potential therapeutic applications, for instance, in the development of kinase inhibitors.[5]

Causality of Experimental Design: Understanding the Suzuki-Miyaura Catalytic Cycle

A successful Suzuki coupling protocol is built upon a fundamental understanding of its catalytic cycle. Each component—the catalyst, ligand, base, and solvent—plays a critical and interconnected role in driving the reaction to completion with high yield and purity. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Palladium(II) Intermediate Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Di-organopalladium(II) Complex Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar' Ar-X Aryl Halide (R-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Boronic Acid/Ester (R'-B(OR)2) Ar'-B(OR)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the organic halide (e.g., a bromo- or chloro-substituted reaction partner). This is often the rate-determining step of the reaction.[1] The choice of a suitable phosphine ligand is critical here, as it modulates the electron density and steric environment of the palladium center, thereby influencing the efficiency of this step.[6]

  • Transmetalation: In this step, the organic group from the organoborane is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid or ester, making the organic moiety more nucleophilic.[7][8] The choice of base is crucial and must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions.

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

For a substrate like this compound, the electron-rich nature of the pyridine ring and the presence of the basic aminomethyl group necessitate careful optimization of the reaction conditions to prevent catalyst inhibition and side reactions.

Optimized Protocol for Suzuki Coupling with this compound

This protocol is designed as a robust starting point for the coupling of this compound with a variety of aryl and heteroaryl boronic acids or esters. It is essential to perform small-scale test reactions to fine-tune the conditions for each specific substrate combination.[9][10]

Materials and Reagents
ReagentGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichCan be used as the halide partner if halogenated, or as the boronic acid/ester partner if appropriately functionalized. This protocol assumes it is the amine partner.
Aryl/Heteroaryl Boronic Acid or EsterSynthesis GradeCombi-BlocksUse 1.1-1.5 equivalents relative to the limiting reagent.
Palladium Catalyst (e.g., Pd(PPh₃)₄)Synthesis GradeStrem ChemicalsOther catalysts like PdCl₂(dppf) can also be effective. Catalyst loading is typically 1-5 mol%.
Base (e.g., K₂CO₃ or Cs₂CO₃)AnhydrousAcros OrganicsUse 2-3 equivalents. Cesium carbonate is often more effective for less reactive substrates.
Solvent (e.g., 1,4-Dioxane/Water mixture)Anhydrous/DegassedFisher ScientificA 4:1 to 5:1 mixture is common. Degassing is critical to prevent oxidation of the Pd(0) catalyst.
Inert GasHigh PurityAirgasArgon or Nitrogen.
Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound, boronic acid, and base to a dry flask. B 2. Add palladium catalyst and ligand. A->B C 3. Seal the flask and purge with inert gas (e.g., Argon). B->C D 4. Add degassed solvent(s) via syringe. C->D E 5. Heat the reaction mixture to 80-100 °C. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with water and an organic solvent (e.g., Ethyl Acetate). F->G H 8. Separate the organic layer, wash with brine, and dry over Na₂SO₄. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by column chromatography. I->J

Caption: Step-by-step workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To a dry, oven-baked reaction vessel, add the aryl halide (1.0 eq.), this compound boronic acid or ester derivative (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) via syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution: Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst due to oxygen exposure.Ensure all reagents, solvents, and the reaction vessel are properly degassed and maintained under a strict inert atmosphere.
Insufficiently active base.Switch to a stronger base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[2]
Poorly reactive aryl halide (e.g., a chloride).Increase the reaction temperature, use a more electron-rich phosphine ligand (e.g., a biarylphosphine), or a more active palladium precatalyst.[12]
Side Product Formation Homocoupling of the boronic acid.Decrease the amount of boronic acid to 1.05-1.1 equivalents. Ensure the reaction is strictly anaerobic.
Protodeboronation (loss of the boronic acid group).Use a less aqueous solvent system or anhydrous conditions if possible. A milder base like potassium fluoride (KF) can sometimes mitigate this issue.[7]
Incomplete Reaction Steric hindrance around the reaction center.Employ a bulkier phosphine ligand which can favor the reductive elimination step.[6] Prolong the reaction time or increase the temperature.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of novel compounds for drug discovery. The protocol outlined here for this compound provides a solid and scientifically-grounded starting point for researchers. By understanding the causality behind the choice of reagents and conditions, and by systematically optimizing the reaction parameters, scientists and drug development professionals can efficiently generate diverse libraries of pyridine-containing molecules for biological screening, accelerating the discovery of new therapeutic agents.

References

  • MDPI. (2023-11-15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]

  • ResearchGate. (2025-08-06). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]

  • Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling. Available from: [Link]

  • PMC - NIH. (2017-01-27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available from: [Link]

  • Frontiers. (2023-02-13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]

  • Google Patents. WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross -coupling reactions.
  • Organic Syntheses Procedure. 3-pyridylboronic acid. Available from: [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Available from: [Link]

  • PMC - PubMed Central. (2022-03-23). Recent Advances of Pyridinone in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (2025-08-06). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available from: [Link]

  • Xingwei Li. (2024-03-01). Aminative Suzuki–Miyaura coupling. Available from: [Link]

  • ResearchGate. (2025-08-06). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Available from: [Link]

  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Available from: [Link]

  • ResearchGate. Aminative Suzuki-Miyaura coupling. Available from: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

  • Dalton Transactions (RSC Publishing). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. Available from: [Link]

  • ACS Publications. (2026-01-25). Copper-Catalyzed Asymmetric Reductive Coupling of Vinyl N-Heteroarenes with para-Quinone Methides. Available from: [Link]

  • PubMed. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Available from: [Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters. Available from: [Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimization of the reaction conditions for the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

Sources

Application Notes and Protocols for the Development of PROTACs Utilizing [6-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Paradigm in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, shifting the drug discovery paradigm from inhibition to induced degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key moieties—a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase—connected by a chemical linker.[2] This tripartite arrangement facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the UPS in PROTAC design, largely due to the availability of well-characterized, high-affinity small molecule ligands.[3][4] This guide provides a comprehensive overview and detailed protocols for the development of VHL-based PROTACs, with a specific focus on the synthetic utility of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine as a versatile building block for the VHL ligand.

The Central Role of the VHL Ligand

The VHL ligand is the cornerstone of the PROTAC, responsible for hijacking the VHL E3 ligase complex. Its binding affinity and the vector of its attachment to the linker are critical determinants of the resulting PROTAC's efficacy and selectivity. The chemical scaffold derived from this compound serves as a key component in constructing potent VHL ligands, analogous to the widely used VH032 ligand.[4][5] The primary amine of this building block provides a convenient handle for elaboration and linker attachment through robust chemical transformations, primarily amide bond formation.

Synthetic Strategy: From Building Block to Functional PROTAC

The synthesis of a VHL-based PROTAC is a multi-step process that requires careful planning and execution, including the potential need for orthogonal protecting group strategies to ensure regioselectivity.[6][7] The general workflow involves the synthesis of the VHL ligand, the synthesis of a warhead for the protein of interest with a linker attachment point, and the final conjugation of these two components.

Protocol 1: Synthesis of a Functionalized VHL Ligand

This protocol details the synthesis of a core VHL ligand structure starting from this compound, followed by coupling with a protected hydroxyproline derivative and a capping group, which can be further modified to incorporate a linker.

Step 1: Amide Coupling of this compound with a Protected Carboxylic Acid

This initial step forms the foundational amide bond of the VHL ligand. Here, we exemplify the coupling with (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid.

  • Materials:

    • This compound

    • (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of this compound (1.05 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected amide intermediate.

Step 2: Boc Deprotection

  • Materials:

    • Boc-protected amide intermediate from Step 1

    • 4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Dissolve the Boc-protected intermediate in a minimal amount of DCM.

    • Add an excess of 4 M HCl in 1,4-dioxane or TFA and stir at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to precipitate the amine salt.

    • Collect the solid by filtration and dry under vacuum to obtain the deprotected amine hydrochloride or trifluoroacetate salt.

Step 3: Final Amide Coupling to Install the Linker Attachment Point

This step attaches a linker or a precursor to the linker, which will be used for the final PROTAC assembly. Here, we describe the coupling with a carboxylic acid-terminated linker.

  • Materials:

    • Deprotected amine salt from Step 2

    • Linker-COOH (e.g., a PEG-based linker with a terminal carboxylic acid)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Follow the general amide coupling procedure as described in Step 1, using the deprotected amine salt as the amine component and the linker-COOH as the carboxylic acid component.

    • Purify the final VHL ligand-linker conjugate by preparative HPLC to obtain the high-purity material for subsequent conjugation to the warhead.

G cluster_synthesis VHL Ligand Synthesis Start This compound Step1 Amide Coupling (HATU, DIPEA) Start->Step1 Intermediate1 Boc-Protected Amide Step1->Intermediate1 Step2 Boc Deprotection (HCl or TFA) Intermediate1->Step2 Intermediate2 Deprotected Amine Step2->Intermediate2 Step3 Amide Coupling with Linker-COOH Intermediate2->Step3 Final_Ligand VHL Ligand-Linker Conjugate Step3->Final_Ligand

Caption: Synthetic workflow for the VHL ligand-linker conjugate.

Biophysical Characterization: Quantifying Molecular Interactions

A thorough biophysical characterization is essential to understand the binding events that underpin PROTAC function. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for quantifying binary and ternary complex formation.[8]

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a label-free technique that allows for the real-time monitoring of binding events.[9][10][11] This protocol describes a common setup to assess the formation of the POI-PROTAC-VHL ternary complex.

  • Materials and Equipment:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5, NTA)

    • Purified VHL E3 ligase complex (VCB: VHL, Elongin C, Elongin B)

    • Purified Protein of Interest (POI)

    • Synthesized PROTAC

    • Running buffer (e.g., HBS-EP+)

    • Immobilization reagents (e.g., EDC/NHS for amine coupling, or NiCl₂ for His-tag capture)

  • Procedure:

    • Immobilization of VHL: Immobilize the VHL E3 ligase complex onto the sensor chip surface. For a His-tagged VCB complex, an NTA chip can be used for capture coupling.[1] Alternatively, amine coupling to a CM5 chip can be performed.

    • Binary Interaction (PROTAC to VHL):

      • Inject a series of concentrations of the PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD) and kinetics (ka, kd).

    • Ternary Complex Formation:

      • Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC.

      • Inject these pre-incubated mixtures over the immobilized VHL surface.

      • The resulting sensorgrams will reflect the formation of the ternary complex.

    • Data Analysis:

      • Fit the binary interaction data to a suitable binding model (e.g., 1:1 Langmuir) to determine the KD.

      • Analyze the ternary complex data to determine the apparent affinity and kinetics of the PROTAC in the presence of the POI.

      • Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC to VHL) to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the presence of the POI enhances the binding of the PROTAC to VHL.[9][10]

InteractionAnalyte(s)Immobilized LigandMeasured Parameter
Binary PROTACVHL ComplexKD (PROTAC-VHL)
Binary PROTACPOIKD (PROTAC-POI)
Ternary PROTAC + POIVHL ComplexApparent KD, Cooperativity (α)
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile (ΔH, ΔS, and KD) of the interaction.[8]

  • Materials and Equipment:

    • Isothermal Titration Calorimeter

    • Purified VHL complex

    • Purified POI

    • Synthesized PROTAC

    • Dialysis buffer

  • Procedure:

    • Sample Preparation:

      • Thoroughly dialyze the VHL complex and the POI against the same buffer to minimize buffer mismatch effects.[3]

      • Dissolve the PROTAC in the final dialysis buffer. Degas all solutions before use.

    • Binary Titration (PROTAC into VHL):

      • Load the VHL complex into the sample cell and the PROTAC solution into the syringe.

      • Perform a series of injections of the PROTAC into the VHL solution, measuring the heat change after each injection.

    • Ternary Titration:

      • To assess ternary complex formation, saturate the PROTAC with one of the proteins (e.g., by preparing a solution of PROTAC and a slight excess of POI) and titrate this complex into the other protein (VHL) in the cell.

    • Data Analysis:

      • Integrate the heat pulses to generate a binding isotherm.

      • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[3] The entropy of binding (ΔS) can then be calculated.

G cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis Biophysical Biophysical Assays (SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays Biophysical->Cellular Degradation Protein Degradation (Western Blot, MS) Cellular->Degradation Selectivity Selectivity Profiling (Proteomics) Degradation->Selectivity Optimization Lead Optimization Selectivity->Optimization Optimization->Synthesis Iterative Design

Caption: An iterative workflow for PROTAC development and optimization.

Cellular Characterization: Assessing PROTAC-Mediated Protein Degradation

The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context. Western blotting is a widely used and accessible method for quantifying changes in protein levels.[5]

Protocol 4: Western Blot Analysis of Protein Degradation
  • Materials and Equipment:

    • Cell culture reagents

    • Adherent or suspension cells expressing the POI

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132) as a negative control

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA or Bradford protein assay kit

    • SDS-PAGE and Western blotting equipment

    • Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment:

      • Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

      • Treat the cells with a dose-response range of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control.

    • Cell Lysis:

      • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[2]

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.[2]

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA or Bradford assay.[2]

    • Western Blotting:

      • Normalize the protein amounts and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[2]

      • Block the membrane and incubate with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

      • Probe for a loading control to ensure equal protein loading.

      • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the POI band intensity to the corresponding loading control.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.

Conclusion and Future Perspectives

The development of PROTACs is a dynamic and rapidly evolving field. The strategic use of versatile building blocks like this compound provides a solid foundation for the synthesis of novel VHL-based PROTACs. A rigorous and multi-faceted characterization approach, encompassing chemical synthesis, biophysical analysis, and cellular assays, is paramount to advancing potent and selective protein degraders from the laboratory to the clinic. The protocols outlined in this guide offer a comprehensive framework for researchers to navigate the intricate process of PROTAC development and contribute to the expansion of this promising therapeutic modality.

References

  • Bricelj, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Raina, K., et al. (2016). Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... ResearchGate. [Link]

  • Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. o2h discovery website. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Chemical Biology. [Link]

  • Ciulli, A. (2019). SPR-measured kinetics of PROTAC ternary complexes influence target degradation rate. ResearchGate. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. University of Copenhagen Research Portal. [Link]

  • Mountanea, O. G., et al. (2023). Literature methods for the amide bond formation and this work. ResearchGate. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. ACS Publications. [Link]

  • Roy, M. J., et al. (2019). SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate. National Institutes of Health. [Link]

  • Hughes, S. J., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • Li, L., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. National Institutes of Health. [Link]

  • Nebbioso, A., et al. (2023). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. MDPI. [Link]

  • Biocompare. (2022). PROTACs: A Practical Guide. Biocompare. [Link]

  • Tran, N. L., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship.org. [Link]

  • Ferguson, F. M. (2022). Workflow for E3 Ligase Ligand Validation for PROTAC Development. National Institutes of Health. [Link]

  • Farnaby, W., et al. (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo. ACS Publications. [Link]

  • Testa, A., et al. (2023). VHL-Modified PROteolysis TArgeting Chimeras (PROTACs) as a Strategy to Evade Metabolic Degradation in In Vitro Applications. ACS Publications. [Link]

  • Singh, S., et al. (2023). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn. [Link]

  • Lebraud, H., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health. [Link]

  • Casement, R., et al. (n.d.). University of Dundee Mechanistic and Structural Features of PROTAC Ternary Complexes. University of Dundee. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • OriginLab. (n.d.). Lesson 1: Routine ITC Data Analysis and Fitting. OriginLab. [Link]

  • Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Cytiva. [Link]

Sources

Application Notes and Protocols for the Functionalization of the Primary Amine in (6-isopropoxypyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocols for the chemical modification of the primary amine in (6-isopropoxypyridin-3-yl)methanamine. The strategic functionalization of this versatile building block is of significant interest in medicinal chemistry and drug discovery, offering a gateway to a diverse range of novel chemical entities. This document is structured to provide not only step-by-step procedures but also the underlying chemical rationale for experimental design, ensuring both scientific rigor and practical applicability.

Introduction: The Strategic Importance of (6-isopropoxypyridin-3-yl)methanamine

(6-isopropoxypyridin-3-yl)methanamine is a valuable scaffold in drug discovery due to the presence of a pyridine ring, a common motif in many biologically active compounds, and a reactive primary amine. The isopropoxy group at the 6-position of the pyridine ring introduces lipophilicity and can influence the molecule's pharmacokinetic profile. The primary amine at the 3-methyl position serves as a key handle for a variety of chemical transformations, allowing for the systematic exploration of the surrounding chemical space to optimize biological activity, selectivity, and physicochemical properties.

The functionalization of this primary amine can lead to the formation of amides, secondary and tertiary amines, and sulfonamides, all of which are important functional groups in pharmaceuticals. These modifications can impact a molecule's ability to interact with biological targets, its solubility, metabolic stability, and overall drug-like properties.

Physicochemical and Safety Considerations

While specific experimental data for (6-isopropoxypyridin-3-yl)methanamine (CAS No. 195140-88-6) is not extensively available in the public domain, its properties can be inferred from structurally similar compounds, such as (6-methoxypyridin-3-yl)methanamine and 3-pyridinemethanamine.

Predicted Physicochemical Properties:

PropertyPredicted Value/InformationSource
Molecular FormulaC₉H₁₄N₂O-
Molecular Weight166.22 g/mol -
AppearanceLikely a liquid or low-melting solidInferred from analogues
SolubilityExpected to be soluble in organic solvents like DCM, THF, and alcohols.Inferred from analogues
BasicityThe primary amine is expected to be basic, readily forming salts with acids.General amine chemistry

Safety Precautions:

Derivatives of pyridinemethanamine are known to be skin and eye irritants and may be harmful if swallowed or inhaled.[1][2][3] Therefore, it is imperative to handle (6-isopropoxypyridin-3-yl)methanamine and its derivatives with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally related compounds such as 4-Pyridinemethanamine.[1]

Core Functionalization Strategies

The primary amine of (6-isopropoxypyridin-3-yl)methanamine is a nucleophilic center that readily participates in several key chemical transformations. The following sections detail the protocols for the most common and synthetically useful functionalizations.

Acylation to Form Amides

The reaction of the primary amine with an acylating agent, such as an acyl chloride or carboxylic anhydride, is a robust method for the synthesis of amides. This transformation is fundamental in medicinal chemistry for introducing a wide array of substituents.

Causality of Experimental Choices: The use of a base is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4] Aprotic solvents are typically used to avoid hydrolysis of the acyl chloride.

Experimental Workflow for Acylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (6-isopropoxypyridin-3-yl)methanamine Stir Stir at 0°C to RT Amine->Stir Solvent Anhydrous DCM Solvent->Stir Base Triethylamine (1.2 eq) Base->Stir AcylChloride Acyl Chloride (1.1 eq) AcylChloride->Stir Slow addition Wash Wash with aq. NaHCO3 & brine Stir->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the acylation of (6-isopropoxypyridin-3-yl)methanamine.

Detailed Protocol for Acylation with an Acyl Chloride:

  • Reaction Setup: To a solution of (6-isopropoxypyridin-3-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (nitrogen or argon), add triethylamine (1.2 eq).

  • Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.[4][5]

Alkylation to Form Secondary and Tertiary Amines

Direct alkylation of the primary amine with alkyl halides can lead to the formation of secondary and, subsequently, tertiary amines. Controlling the degree of alkylation is a key challenge.

Causality of Experimental Choices: Using a stoichiometric amount of the alkylating agent and a suitable base can favor mono-alkylation. However, over-alkylation is a common side reaction as the secondary amine product is often more nucleophilic than the starting primary amine.[6]

Experimental Workflow for Alkylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (6-isopropoxypyridin-3-yl)methanamine Stir Stir at RT to 60°C Amine->Stir Solvent Anhydrous DMF or ACN Solvent->Stir Base K2CO3 or DIPEA (2.0 eq) Base->Stir AlkylHalide Alkyl Halide (1.0 eq) AlkylHalide->Stir Filter Filter solids Stir->Filter Extract Extract with organic solvent Filter->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the alkylation of (6-isopropoxypyridin-3-yl)methanamine.

Detailed Protocol for Mono-Alkylation with an Alkyl Halide:

  • Reaction Setup: To a solution of (6-isopropoxypyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (ACN) (10 mL/mmol), add a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Addition of Alkylating Agent: Add the alkyl halide (1.0 eq) to the stirred suspension.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between room temperature and 60 °C and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the formation of the desired product.

  • Work-up: After completion, cool the reaction mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.[7]

Sulfonylation to Form Sulfonamides

The reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many marketed drugs. This reaction is analogous to acylation.

Causality of Experimental Choices: Similar to acylation, a base is required to quench the HCl generated during the reaction. Pyridine can act as both a solvent and a base in this transformation. The slow addition of the sulfonyl chloride is crucial to prevent the formation of the di-sulfonylated product.[8]

Experimental Workflow for Sulfonylation:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (6-isopropoxypyridin-3-yl)methanamine Stir Stir at 0°C to RT Amine->Stir Solvent Anhydrous DCM or Pyridine Solvent->Stir Base Pyridine or Triethylamine (1.5 eq) Base->Stir SulfonylChloride Sulfonyl Chloride (1.1 eq) SulfonylChloride->Stir Slow addition Wash Wash with dil. HCl, aq. NaHCO3 & brine Stir->Wash Dry Dry over Na2SO4 Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for the sulfonylation of (6-isopropoxypyridin-3-yl)methanamine.

Detailed Protocol for Sulfonylation with a Sulfonyl Chloride:

  • Reaction Setup: Dissolve (6-isopropoxypyridin-3-yl)methanamine (1.0 eq) in anhydrous DCM or pyridine (10 mL/mmol). If using DCM, add a non-nucleophilic base like triethylamine (1.5 eq).

  • Addition of Sulfonylating Agent: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 eq) dropwise over a period of 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired sulfonamide.[8][9]

Reductive Amination to Form Secondary and Tertiary Amines

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more controlled alternative to direct alkylation for the synthesis of secondary and tertiary amines.[10] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a mild reducing agent.[11]

Causality of Experimental Choices: A mild reducing agent, such as sodium triacetoxyborohydride (STAB), is often used as it is selective for the reduction of the iminium ion in the presence of the carbonyl starting material.[12] The reaction is typically carried out in a non-protic solvent to favor imine formation.

Experimental Workflow for Reductive Amination:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (6-isopropoxypyridin-3-yl)methanamine Stir Stir at RT Amine->Stir Carbonyl Aldehyde or Ketone (1.0 eq) Carbonyl->Stir Solvent Anhydrous DCE or THF Solvent->Stir ReducingAgent NaBH(OAc)3 (1.5 eq) ReducingAgent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Extract Extract with organic solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the reductive amination of (6-isopropoxypyridin-3-yl)methanamine.

Detailed Protocol for Reductive Amination:

  • Reaction Setup: To a solution of (6-isopropoxypyridin-3-yl)methanamine (1.0 eq) and an aldehyde or ketone (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL/mmol), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[10][12]

Expected Reactivity and Troubleshooting

The electron-donating isopropoxy group at the 6-position of the pyridine ring is expected to slightly increase the electron density of the aromatic system, which may have a minor activating effect on the nucleophilicity of the primary amine compared to an unsubstituted pyridinyl-methanamine. However, the primary determinant of reactivity will be the steric hindrance around the amine.

Troubleshooting Common Issues:

  • Low Yields in Acylation/Sulfonylation: Ensure all reagents and solvents are anhydrous. The presence of water can hydrolyze the acyl/sulfonyl chloride. Incomplete reaction may be addressed by increasing the reaction time or temperature.

  • Over-alkylation in Alkylation Reactions: Use a strict 1:1 stoichiometry of the amine to the alkylating agent. Slow, dropwise addition of the alkyl halide can also help to minimize the formation of the tertiary amine.

  • Incomplete Imine Formation in Reductive Amination: For sterically hindered or less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid can facilitate imine formation. The use of dehydrating agents like molecular sieves can also drive the equilibrium towards the imine.

Conclusion

The functionalization of the primary amine in (6-isopropoxypyridin-3-yl)methanamine provides a versatile platform for the synthesis of a wide range of derivatives with potential applications in drug discovery. The protocols outlined in this guide for acylation, alkylation, sulfonylation, and reductive amination are robust and can be adapted to a variety of substrates. Careful consideration of the reaction conditions and stoichiometry is crucial for achieving high yields and selectivity. As with any chemical synthesis, proper safety precautions must be observed throughout all experimental procedures.

References

  • Reactions of Acyl Chlorides with Primary Amines. (2023, January 22). Chemistry LibreTexts. [Link]

  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry. [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Synthesis of 3-aminomethyl pyridine chalcone derivatives (Scheme-21)... ResearchGate. [Link]

  • Synthesis of 3‐aminomethyl pyridine. ResearchGate. [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

  • acyl chlorides with ammonia or primary amines. Chemguide. [Link]

  • 21.5: Synthesis of Amines by Alkylation. (2015, July 19). Chemistry LibreTexts. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • (6-Methoxypyridin-3-yl)methanamine. PubChem. [Link]

  • N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Aldehydes and Ketones to Amines. Chemistry Steps. [Link]

  • Molecularly Imprinted Polymers with Enhanced Selectivity Based on 4-(Aminomethyl)pyridine-Functionalized Poly(2-oxazoline)s for Detecting Hazardous Herbicide Contaminants. ACS Publications. [Link]

  • Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. ResearchGate. [Link]

  • Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group - Princeton University. [Link]

  • US6211384B1 - Methods for the acylation of amine compounds.
  • Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. ACS Publications. [Link]

  • Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PubMed Central. [Link]

  • Pyridine - Safety Data Sheet. Carl ROTH. [Link]

  • 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. [Link]

  • 3-Pyridinemethanamine. PubChem. [Link]

Sources

Application Notes and Protocols: The Strategic Use of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of contemporary drug discovery, Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm for the identification of novel lead compounds.[1] By starting with small, low-complexity molecules, FBDD allows for a more thorough exploration of a target's chemical space and often yields lead candidates with superior physicochemical properties.[1] Within the vast armamentarium of chemical fragments, the aminopyridine scaffold has garnered significant attention, particularly in the pursuit of kinase inhibitors.[2] This document provides a detailed guide to the application of a specific aminopyridine fragment, [6-(Propan-2-yloxy)pyridin-3-yl]methanamine , in FBDD campaigns.

The rationale for selecting the this compound fragment is rooted in its intrinsic chemical features, which make it an ideal starting point for kinase inhibitor design. The pyridine ring can act as a hinge-binder, forming crucial hydrogen bond interactions with the backbone of the kinase hinge region, a common feature of many kinase inhibitors. The basic aminomethyl group provides a vector for solvent exposure and an opportunity for synthetic elaboration to improve potency and selectivity. Furthermore, the isopropoxy group at the 6-position can modulate the electronics of the pyridine ring and provide a handle for exploring deeper pockets within the ATP-binding site.

This guide will provide a comprehensive overview of the strategic considerations and detailed experimental protocols for the effective deployment of this compound in an FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Properties of the Fragment

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 195140-88-6[3]
Molecular Formula C₉H₁₄N₂O[3]
Molecular Weight 166.22 g/mol [3]
SMILES CC(C)OC1=NC=CC(=C1)CN[3]

FBDD Workflow Utilizing this compound

The successful implementation of an FBDD campaign involves a multi-stage process that integrates biophysical screening, structural biology, and medicinal chemistry. The following diagram illustrates a typical workflow for the use of this compound.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including target fragment) B Primary Screen (e.g., DSF, SPR) A->B Screening C Hit Confirmation & Orthogonal Screen (e.g., NMR) B->C Hit Triage D Structural Biology (X-ray Crystallography) C->D Structure Elucidation E Binding Affinity Determination (e.g., ITC) D->E Quantitative Analysis F Structure-Guided Design E->F G Analogue Synthesis F->G H SAR Exploration G->H H->F Iterative Cycles I Lead Compound H->I

Caption: FBDD workflow for this compound.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments in the FBDD workflow.

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.[4]

Principle: The binding of a ligand to a protein can increase its thermal stability, resulting in a higher melting temperature (Tm). DSF measures this change in Tm by monitoring the fluorescence of a dye that binds to unfolded proteins.[4]

Materials:

  • Purified target protein (e.g., a kinase) at a concentration of 2-5 µM.

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

  • SYPRO Orange dye (5000x stock in DMSO).

  • This compound stock solution (100 mM in DMSO).

  • 96-well qPCR plates.

  • Real-time PCR instrument capable of performing a melt curve analysis.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein should be 2 µM and the dye at 5x.

  • Dispense 19.8 µL of the master mix into each well of a 96-well plate.

  • Add 0.2 µL of the fragment stock solution to the appropriate wells to achieve a final fragment concentration of 1 mM. Include DMSO-only controls.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.

Protocol 2: Hit Validation and Characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming fragment binding and providing information about the binding site.[5]

Principle: The binding of a fragment to a protein can cause chemical shift perturbations (CSPs) in the protein's NMR spectrum. By comparing the spectrum of the protein in the presence and absence of the fragment, binding can be confirmed and the affected residues identified.[5]

Materials:

  • ¹⁵N-labeled target protein (e.g., a kinase) at a concentration of 50-100 µM in NMR buffer (e.g., 20 mM Tris-HCl pH 7.0, 150 mM NaCl, 5 mM DTT, 10% D₂O).

  • This compound stock solution (100 mM in d₆-DMSO).

  • NMR tubes.

  • High-field NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 1 mM.

  • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.

  • Overlay the two spectra and analyze for CSPs. Significant shifts in the positions of specific amide cross-peaks indicate that the fragment is binding to the protein at the location of those residues.

  • The magnitude of the CSPs can be used to estimate the binding affinity (Kd).

Protocol 3: Structural Elucidation using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target protein, which is crucial for structure-based drug design.

Principle: By determining the three-dimensional structure of the protein-fragment complex, the precise binding mode, including key interactions such as hydrogen bonds and hydrophobic contacts, can be visualized.

Materials:

  • Crystals of the target protein.

  • Soaking solution containing a high concentration of this compound (e.g., 10-50 mM).

  • Cryoprotectant solution.

  • Synchrotron X-ray source.

Procedure:

  • Grow high-quality crystals of the target protein.

  • Transfer a crystal to a drop of soaking solution containing the fragment and incubate for a defined period (e.g., 1-24 hours).

  • Briefly transfer the crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure of the protein-fragment complex.

  • Analyze the electron density maps to confirm the binding of the fragment and to determine its precise orientation and interactions within the binding site.

Hypothetical Case Study: Fragment-to-Lead Evolution for a Novel Kinase Inhibitor

To illustrate the practical application of this compound in an FBDD project, we present a hypothetical case study targeting a protein kinase.

1. Initial Hit Identification:

  • This compound was identified as a hit in a DSF screen against Kinase-X, with a ΔTm of +3.5 °C.

  • Binding was confirmed by ¹H-¹⁵N HSQC NMR, showing significant CSPs for residues in the hinge region of the kinase.

  • Isothermal titration calorimetry (ITC) determined a binding affinity (Kd) of 250 µM.

2. Structural Characterization:

  • The X-ray crystal structure of the Kinase-X/[6-(Propan-2-yloxy)pyridin-3-yl]methanamine complex was solved to 1.8 Å resolution.

  • The structure revealed that the pyridine nitrogen forms a key hydrogen bond with the backbone amide of a hinge residue, and the aminomethyl group is solvent-exposed. The isopropoxy group occupies a small hydrophobic pocket.

3. Structure-Guided Fragment Elaboration:

The following diagram illustrates the iterative process of fragment growing based on the structural information obtained.

Fragment_Elaboration cluster_0 Initial Fragment Hit cluster_1 Iteration 1: Targeting a Hydrophobic Pocket cluster_2 Iteration 2: Enhancing Hinge Binding cluster_3 Lead Compound A [6-(Isopropoxy)pyridin-3-yl]methanamine Kd = 250 µM LE = 0.35 B Addition of a phenyl group to the amine Kd = 25 µM LE = 0.38 A->B Structure-guided synthesis C Introduction of a pyrimidine ring Kd = 2.5 µM LE = 0.40 B->C Further optimization D Final optimized molecule Kd = 50 nM LE = 0.42 C->D Refined SAR

Caption: Iterative fragment-to-lead optimization workflow.

4. Data Summary of Fragment Evolution:

The following table summarizes the key data from the hypothetical fragment-to-lead optimization process.

CompoundStructureKd (µM)Ligand Efficiency (LE)
Fragment Hit [6-(Isopropoxy)pyridin-3-yl]methanamine2500.35
Iteration 1 N-benzyl-[6-(isopropoxy)pyridin-3-yl]methanamine250.38
Iteration 2 2-((6-(Isopropoxy)pyridin-3-yl)methylamino)pyrimidine2.50.40
Lead Compound Optimized derivative with further modifications0.050.42

Ligand Efficiency (LE) is calculated as ΔG / N, where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.

Conclusion

This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for targets such as protein kinases. Its inherent structural features provide a solid foundation for building high-affinity and selective inhibitors. By employing a systematic FBDD workflow that integrates biophysical screening, structural biology, and medicinal chemistry, this fragment can be efficiently elaborated into potent lead compounds. The detailed protocols and the illustrative case study provided in this guide are intended to equip researchers with the necessary knowledge and practical insights to successfully utilize this and similar privileged fragments in their drug discovery endeavors.

References

Sources

Troubleshooting & Optimization

preventing over-alkylation of the aminomethyl pyridine nitrogen

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Troubleshooting

Topic: Preventing Over-Alkylation of the Aminomethyl Pyridine Nitrogen

Last Updated: January 26, 2026

Introduction

Welcome to the technical support guide for navigating the complexities of aminomethyl pyridine alkylation. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with selectivity when modifying aminomethyl pyridine scaffolds. Over-alkylation, leading to the formation of undesired quaternary pyridinium salts, is a frequent impediment that can derail synthetic campaigns by reducing yields and complicating purification.

This guide provides a structured approach to understanding, troubleshooting, and preventing this common side reaction. We will delve into the fundamental principles governing the reactivity of the two nitrogen centers, offer actionable troubleshooting strategies, and provide validated protocols to enhance selectivity in your future experiments.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation of aminomethyl pyridine and why is it a problem?

Over-alkylation refers to the undesired secondary reaction where an alkylating agent reacts with the pyridine ring nitrogen of the already mono-alkylated aminomethyl pyridine product. This forms a positively charged quaternary pyridinium salt. This side-product is often highly polar, insoluble in common organic solvents, and difficult to separate from the desired product, leading to significant yield loss and purification challenges.

Q2: Which nitrogen is more reactive—the exocyclic amine or the pyridine ring nitrogen?

The answer depends on the reaction conditions, specifically the pH.

  • Under neutral or basic conditions: The exocyclic primary amine (-CH₂NH₂) is generally more nucleophilic and less sterically hindered than the sp²-hybridized pyridine ring nitrogen. Therefore, it will typically alkylate first.

  • Under acidic conditions: The pyridine ring nitrogen is more basic (pKa of pyridinium ion is ~5.2) than the aminomethyl group (pKa of the corresponding ammonium ion is ~8.3).[1][2][3] Therefore, under acidic conditions, the pyridine nitrogen is preferentially protonated. This protonation deactivates the ring nitrogen, making the exocyclic amine the primary site for alkylation. However, direct alkylation under strongly acidic conditions is often not feasible.

The challenge arises after the initial desired alkylation of the amino group. The resulting secondary amine is now attached to a pyridine ring, and the pyridine nitrogen in this product molecule can still act as a nucleophile, attacking another molecule of the alkylating agent to form the quaternary salt.

Q3: What key factors influence the selectivity of N-alkylation and promote over-alkylation?

Several interdependent factors dictate the outcome of the reaction:

  • Stoichiometry: Using a large excess of the alkylating agent dramatically increases the probability of the second, undesired alkylation event.

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the less reactive pyridine nitrogen to attack the alkylating agent, favoring over-alkylation.

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) can stabilize the charged transition state leading to the quaternary salt, thereby accelerating its formation.[4]

  • Steric Hindrance: Bulky alkylating agents or substituents near the pyridine nitrogen can sterically shield it, disfavoring over-alkylation.[5][6][7]

Troubleshooting Guide: Diagnosing and Correcting Over-Alkylation

This section addresses common experimental observations and provides a logical workflow for resolving them.

Scenario 1: "My reaction mixture turned into an intractable solid/precipitate, and my desired product yield is very low."

This is a classic sign of significant quaternary salt formation. Pyridinium salts are often poorly soluble in typical organic solvents like DCM, EtOAc, or THF.

Troubleshooting Workflow

G cluster_0 Problem Diagnosis cluster_1 Corrective Actions for Next Experiment Problem Intractable Precipitate or Low Yield Confirm Confirm Quaternary Salt (e.g., NMR, Mass Spec) Problem->Confirm  Observation Stoich Reduce Alkylating Agent (Use 1.0-1.1 equiv.) Confirm->Stoich Primary Fix Temp Lower Reaction Temperature (e.g., 0 °C to RT) Stoich->Temp If problem persists Solvent Switch to Less Polar Solvent (e.g., THF, Toluene) Temp->Solvent Further Optimization Protect Employ a Protecting Group Strategy (See Protocol 2) Solvent->Protect For Difficult Substrates Alternative Use an Alternative Method (e.g., Reductive Amination) Protect->Alternative Alternative Approach

Caption: Troubleshooting workflow for over-alkylation.

Corrective Actions:

  • Control Stoichiometry: In your next attempt, use no more than 1.05-1.1 equivalents of your alkylating agent. Consider adding it slowly via syringe pump to maintain a low instantaneous concentration.

  • Lower the Temperature: Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating unless absolutely necessary.

  • Change the Solvent: Switch from highly polar solvents like DMF to less polar options such as THF, 2-MeTHF, or toluene.[5] This will destabilize the charged transition state required for quaternization.

Scenario 2: "My crude NMR shows my desired product, but also a complex set of peaks in the aromatic region, shifted downfield."

Quaternization of the pyridine nitrogen deshields the aromatic protons, causing their signals to shift significantly downfield in the ¹H NMR spectrum (often >8.5 ppm). This is a strong indicator of over-alkylation.

Corrective Actions:

  • Re-evaluate Reaction Conditions: Implement the changes suggested in Scenario 1.

  • Consider Sterics: If using a simple alkyl halide (e.g., methyl iodide), consider if a bulkier alkylating agent could achieve the same transformation. The increased steric bulk can physically hinder the approach to the ring nitrogen.[5]

Preventative Strategies & Recommended Protocols

Proactive measures are the most effective way to avoid over-alkylation. The two primary strategies are: 1) choosing a milder, more selective reaction pathway, and 2) temporarily masking the reactivity of the exocyclic amine.

Strategy 1: Reductive Amination (Alternative Pathway)

Reductive amination is an excellent alternative to direct alkylation with alkyl halides.[8] It avoids the use of harsh alkylating agents altogether by forming an imine intermediate in situ from the amine and an aldehyde/ketone, which is then immediately reduced. This method is highly chemoselective and significantly reduces the risk of over-alkylation.[9][10][11]

Experimental Protocol 1: Selective Mono-Alkylation via Reductive Amination

  • Reaction Setup: To a solution of 3-(aminomethyl)pyridine (1.0 eq.) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), 0.1 M) is added the corresponding aldehyde or ketone (1.1 eq.).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours. Molecular sieves (4Å) can be added to facilitate the removal of water and drive imine formation.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) is added portion-wise to the mixture. This reducing agent is mild and selective for the imine in the presence of the unreacted aldehyde.[8]

  • Workup: The reaction is monitored by TLC or LC-MS. Upon completion, it is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with DCM, the combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired N-alkylated aminomethyl pyridine.

Strategy 2: Amine Protection-Alkylation-Deprotection

For reactions where the pyridine nitrogen itself must be alkylated or when reductive amination is not suitable, protecting the highly nucleophilic exocyclic amine is the most robust strategy. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to many reaction conditions and can be removed easily.[12][13]

Workflow for Protection Strategy

G A Aminomethyl Pyridine (Start) B Step 1: Protect (Boc Anhydride) A->B C Boc-Protected Intermediate B->C D Step 2: Alkylate Pyridine Nitrogen C->D E Quaternary Salt (Protected) D->E F Step 3: Deprotect (TFA or HCl) E->F G Final Product (Desired Quat Salt) F->G

Caption: Workflow for the amine protection strategy.

Experimental Protocol 2: Pyridine N-Alkylation via Amine Protection

  • Protection Step: Dissolve 3-(aminomethyl)pyridine (1.0 eq.) and triethylamine (1.5 eq.) in DCM (0.2 M). Cool the solution to 0 °C. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in DCM dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC/LC-MS confirms complete consumption of the starting material. Wash the reaction with water and brine, dry the organic layer, and concentrate to obtain the Boc-protected amine, which is often used without further purification.

  • Alkylation Step: Dissolve the crude Boc-protected intermediate in a suitable solvent (e.g., acetonitrile). Add the alkylating agent (e.g., methyl iodide, 1.2 eq.). Heat the reaction (e.g., to 50-60 °C) and monitor for the formation of the desired quaternary salt. The product will often precipitate from the solution.

  • Deprotection Step: Isolate the Boc-protected quaternary salt by filtration. Suspend it in DCM and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[12] Stir at room temperature for 1-2 hours. The cleavage of the Boc group is typically rapid and clean.

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the final, deprotected quaternary pyridinium salt.

Data Summary Table

The following table provides a general guide for selecting reaction conditions to favor selective mono-alkylation of the exocyclic amine over di-alkylation (quaternization).

ParameterCondition Favoring Mono-alkylation Condition Favoring Over-alkylation Rationale
Alkylating Agent 1.0 - 1.1 equivalents> 1.5 equivalentsMinimizes availability for a second reaction.
Temperature 0 °C to Room Temperature> 40 °C (Heated)The higher activation energy for ring N-alkylation is overcome at elevated temperatures.
Solvent Toluene, THF, Dioxane (Less Polar)DMF, DMSO, Acetonitrile (Polar Aprotic)Polar solvents stabilize the charged transition state and product of quaternization.[4]
Strategy Reductive AminationDirect Alkylation with Alkyl HalideReductive amination avoids highly reactive alkylating agents, enhancing chemoselectivity.[14]

References

  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). National Institutes of Health (NIH). [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. (2022). YouTube. [Link]

  • Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. (n.d.). American Chemical Society. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (n.d.). ResearchGate. [Link]

  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. [Link]

  • Alkylation and acylation of pyridine. (n.d.). Química Organica.org. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (n.d.). ACS Publications. [Link]

  • Williams, R. pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

  • Unified ionic and radical C-4 alkylation and arylation of pyridines. (2024). RSC Publishing. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. (n.d.). PubMed Central. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Amino Acid-Protecting Groups. (n.d.). SciSpace. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2024). Chemical Science (RSC Publishing). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI. [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • Borane-Catalyzed C3-Alkylation of Pyridines with Imines, Aldehydes, or Ketones as Electrophiles. (n.d.). ResearchGate. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). National Institutes of Health (NIH). [Link]

  • Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. (n.d.). National Institutes of Health (NIH). [Link]

  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups.... (n.d.). Journal of the American Chemical Society. [Link]

  • The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. (n.d.). ResearchGate. [Link]

  • 23.13: Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Chemoselectivity: The Mother of Invention in Total Synthesis. (n.d.). National Institutes of Health (NIH). [Link]

  • Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. (2016). Reddit. [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). (n.d.). [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Reactions with [6-(Propan-2-yloxy)pyridin-3-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with [6-(Propan-2-yloxy)pyridin-3-yl]methanamine. This guide is designed to provide in-depth troubleshooting advice and practical solutions for managing the steric challenges presented by this versatile building block. The bulky isopropoxy group ortho to the pyridine nitrogen significantly influences the reactivity of both the pyridine ring and the primary aminomethyl group. This resource will help you navigate these steric effects to achieve successful synthetic outcomes.

Understanding the Structural Challenges

The core difficulty in reactions involving this compound arises from the steric bulk of the isopropoxy group. This group can hinder the approach of reagents to both the adjacent pyridine nitrogen and the aminomethyl functional group at the 3-position.

Caption: Steric hindrance from the isopropoxy group on this compound.

Frequently Asked Questions & Troubleshooting Guides

Category 1: Acylation Reactions

Question 1: I am observing low yields in the acylation of the primary amine. What are the likely causes and how can I improve the reaction?

Answer:

Low yields in acylation reactions with this compound are commonly due to the steric hindrance around the primary amine, which is exacerbated by the adjacent bulky isopropoxy group. This can impede the approach of the acylating agent. Additionally, the pyridine nitrogen can be protonated under acidic conditions or coordinate to Lewis acidic reagents, further deactivating the molecule.

Troubleshooting Workflow:

G cluster_reagent Acylating Agent cluster_base Base Selection cluster_conditions Reaction Conditions start Low Acylation Yield check_reagent Evaluate Acylating Agent start->check_reagent check_base Optimize Base check_reagent->check_base Still low yield acyl_chloride Use Acyl Chloride (more reactive) check_reagent->acyl_chloride anhydride Consider Anhydride with Activator (e.g., DMAP) check_reagent->anhydride check_conditions Modify Reaction Conditions check_base->check_conditions Still low yield hindered_base Use a non-nucleophilic, hindered base (e.g., DIPEA, 2,6-lutidine) check_base->hindered_base stoichiometry Increase base stoichiometry (2-3 eq.) check_base->stoichiometry success Improved Yield check_conditions->success temp Increase temperature moderately (40-60 °C) check_conditions->temp solvent Use a polar aprotic solvent (e.g., DMF, NMP) check_conditions->solvent catalyst Add a nucleophilic catalyst (e.g., DMAP, 0.1 eq.) check_conditions->catalyst

Caption: Troubleshooting workflow for acylation reactions.

Detailed Protocol for Improved Acylation:

  • Reagent Choice: Switch from less reactive acylating agents to a more reactive one, such as an acyl chloride. If using an anhydride, consider the addition of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).

  • Base Selection: Employ a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent side reactions. Use of a stronger, non-nucleophilic base can also be beneficial.

  • Solvent and Temperature: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to improve solubility and reaction rates. A moderate increase in temperature (e.g., to 40-60 °C) can help overcome the activation energy barrier.

  • Catalysis: For challenging acylations, the use of coupling agents like HATU or HOBt with the corresponding carboxylic acid can be highly effective.[1][2]

ParameterStandard ConditionRecommended ModificationRationale
Acylating Agent Carboxylic Acid + CarbodiimideAcyl Chloride or Mixed AnhydrideIncreased reactivity to overcome steric hindrance.
Base Triethylamine (TEA)DIPEA or 2,6-LutidinePrevents quaternization of the pyridine nitrogen.
Catalyst None0.1 eq. DMAPAccelerates the reaction rate.
Temperature Room Temperature40-60 °CProvides energy to overcome the steric barrier.
Category 2: Alkylation and Reductive Amination

Question 2: I'm struggling with mono-alkylation of the primary amine and observing significant amounts of the di-alkylated product. How can I improve selectivity?

Answer:

The primary amine of this compound is susceptible to over-alkylation due to the increased nucleophilicity of the resulting secondary amine. Steric hindrance can slow the initial alkylation, but once formed, the secondary amine can sometimes react faster. Reductive amination can also lead to di-alkylation if the reaction conditions are not carefully controlled.

Strategies for Selective Mono-alkylation:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the amine relative to the alkylating agent.

  • Bulky Alkylating Agents: If the desired product allows, use a more sterically demanding alkylating agent to disfavor a second alkylation.

  • Reductive Amination Conditions: For reductive amination, use a mild and sterically hindered reducing agent like sodium triacetoxyborohydride (STAB).[3] This reagent is generally more selective for the reduction of the intermediate iminium ion over the starting aldehyde.

Recommended Protocol for Mono-Alkylation via Reductive Amination:

  • To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., dichloroethane or THF), add sodium triacetoxyborohydride (1.5 eq.) in portions at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an organic solvent.

Question 3: My reductive amination is sluggish or incomplete. What can I do?

Answer:

A sluggish reductive amination can be due to inefficient iminium ion formation, which is often the rate-limiting step. The steric environment of the amine can hinder its initial condensation with the carbonyl compound.

Troubleshooting Sluggish Reductive Aminations:

  • pH Adjustment: The formation of the iminium ion is pH-dependent. Adding a small amount of a weak acid, such as acetic acid, can catalyze imine formation.

  • Dehydrating Agent: The addition of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards the formation of the iminium ion.

  • Choice of Reducing Agent: While STAB is often preferred for its selectivity, for very hindered systems, a more reactive reducing agent like sodium cyanoborohydride (NaBH3CN) might be necessary, although it is more toxic.[3]

Category 3: C-N Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Question 4: I want to use this compound in a Buchwald-Hartwig amination, but I am concerned about catalyst inhibition by the pyridine nitrogen. What is the best approach?

Answer:

The pyridine nitrogen can indeed coordinate to the palladium catalyst, leading to catalyst deactivation.[1][4] The steric bulk of the ortho-isopropoxy group can mitigate this to some extent, but careful selection of the ligand and reaction conditions is crucial for success.

Key Considerations for Buchwald-Hartwig Amination:

  • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands that are known to be effective for coupling with heteroaromatic amines. Ligands such as BrettPhos, RuPhos, or XPhos are excellent choices as they promote the desired reductive elimination and are less susceptible to forming stable off-cycle complexes.[5]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene or dioxane are typical choices.

Optimized Protocol for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), this compound (1.2 eq.), a suitable palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), the chosen biarylphosphine ligand (4-5 mol%), and the base (e.g., NaOtBu, 1.5 eq.).

  • Add anhydrous, deoxygenated solvent (e.g., toluene).

  • Heat the reaction mixture to 80-110 °C and monitor its progress.

  • After completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.

ComponentRecommended ChoiceRationale
Palladium Source Pd2(dba)3 or Pd(OAc)2Readily available and effective precatalysts.
Ligand BrettPhos, RuPhos, XPhosBulky, electron-rich ligands that promote reductive elimination and resist catalyst deactivation.[5]
Base NaOtBu, LiHMDSStrong, non-nucleophilic bases that facilitate the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous and deoxygenated to prevent catalyst decomposition.
Category 4: Annulation Reactions (Pictet-Spengler Reaction)

Question 5: I am attempting a Pictet-Spengler reaction with this compound and an aldehyde, but the reaction is not proceeding. What are the potential issues?

Answer:

The Pictet-Spengler reaction requires an electron-rich aromatic ring to undergo electrophilic attack by the intermediate iminium ion.[6][7] The pyridine ring is inherently electron-deficient, which disfavors this reaction. The electron-donating nature of the isopropoxy group at the 6-position may not be sufficient to overcome this.

Strategies to Promote the Pictet-Spengler Reaction:

  • Activating the Pyridine Ring: While challenging, introducing a strong electron-donating group onto the pyridine ring could increase its nucleophilicity. However, this would require a different starting material.

  • Alternative Annulation Strategies: If the Pictet-Spengler reaction is not feasible, consider alternative strategies for forming the desired heterocyclic system, such as a Bischler-Napieralski reaction followed by reduction, if the substrate is suitable.

  • Lewis Acid Catalysis: While Brønsted acids are typically used, certain Lewis acids might promote the reaction by activating the aldehyde and promoting iminium ion formation. This would require careful screening of Lewis acids.

Feasibility Assessment Workflow:

G start Pictet-Spengler Reaction Failure check_electronics Assess Pyridine Ring Electronics start->check_electronics consider_alternatives Consider Alternative Annulations check_electronics->consider_alternatives Ring is too electron-deficient lewis_acid Screen Lewis Acid Catalysts check_electronics->lewis_acid Moderate electron density new_strategy Develop New Synthetic Route consider_alternatives->new_strategy lewis_acid->new_strategy No improvement

Caption: Decision workflow for challenging Pictet-Spengler reactions.

Due to the electron-deficient nature of the pyridine ring, a direct Pictet-Spengler reaction is unlikely to be successful. It is recommended to explore alternative synthetic routes to the desired target molecule.

References

  • Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
  • Molecules. (2016). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald-Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved from [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Basicity of substituted pyridines. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity and Steric Parameters from 2D to 3D Bulky Pyridines : Increasing Steric Demand at Nitrogen with Chiral Azatriptycenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines. Retrieved from [Link]

  • Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PMC. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • YouTube. (2020). Factors Affecting Basicity Part-VIII | More Basic Pyridine or DMAP ??? | Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Retrieved from [Link]

  • PMC. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Retrieved from [Link]

  • RxList. (2022). Methenamine: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from [Link]

  • MDPI. (2024). Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)-OIPh-Mediated Triphenylmethane Hydroxylation Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 24.9: Heterocyclic Amines. Retrieved from [Link]

  • PMC. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]

  • Wikipedia. (n.d.). Methenamine. Retrieved from [Link]

  • PubMed Central. (n.d.). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are the side effects of Methenamine Hippurate?. Retrieved from [Link]

  • PMC. (2012). A Pictet-Spengler ligation for protein chemical modification. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Protecting Group Strategy for Pyridinylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyridinylmethanamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of protecting group strategies for this important chemical moiety. The presence of both a nucleophilic exocyclic amine and a basic pyridine ring presents unique challenges. This resource provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs) - Choosing the Right Protection

Here, we address common questions that arise during the planning phase of your synthesis, focusing on the selection of an appropriate protecting group.

Question 1: Which nitrogen is more reactive in pyridinylmethanamine, the exocyclic amine or the pyridine ring nitrogen?

The exocyclic primary amine is significantly more nucleophilic and generally more basic than the pyridine ring nitrogen. This inherent difference in reactivity is the cornerstone of achieving selective protection. The lone pair of electrons on the exocyclic nitrogen is more available for reaction with electrophiles, such as protecting group reagents. In contrast, the lone pair on the pyridine nitrogen is part of the aromatic system, making it less available and less basic.[1]

Question 2: What are the most common protecting groups for the exocyclic amine of pyridinylmethanamine, and what are their key characteristics?

The most widely used protecting groups for the aminomethyl group on a pyridine ring are carbamates. The choice among them depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule.[2] This is often referred to as an "orthogonal strategy," where each protecting group can be removed under specific conditions without affecting the others.[2][3]

Protecting GroupAbbreviationReagent for ProtectionDeprotection ConditionsStability
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[4]Base-stable, stable to hydrogenolysis
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂, Pd/C)[5]Acid-stable, base-stable
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., piperidine)[6]Acid-stable, stable to hydrogenolysis

Question 3: Can the pyridine nitrogen interfere with the protection of the exocyclic amine?

Yes, under certain conditions. While the exocyclic amine is more nucleophilic, the pyridine nitrogen can still react with highly reactive electrophiles. For instance, using acyl chlorides like Cbz-Cl can lead to the formation of N-acylpyridinium salts as a side product.[5] This side reaction is more pronounced if the exocyclic amine's nucleophilicity is sterically hindered or electronically reduced. Using a less reactive protecting group precursor, like Boc anhydride, generally minimizes this issue.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems that may arise during the protection and deprotection of pyridinylmethanamine.

Issue 1: Incomplete or No Protection of the Exocyclic Amine

Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the reaction.

Potential Causes & Solutions:

  • Insufficient Base: The reaction of the amine with the protecting group reagent (e.g., Boc₂O, Cbz-Cl) releases an acidic byproduct (e.g., t-butanol and CO₂, HCl). This acid can protonate the starting amine, rendering it non-nucleophilic.

    • Solution: Ensure at least one equivalent of a suitable base is used. For Boc protection, a mild base like sodium bicarbonate or triethylamine is often sufficient.[4] For Cbz protection with Cbz-Cl, a stronger base may be needed to neutralize the HCl generated.

  • Low Nucleophilicity of the Amine: The position of the aminomethyl group on the pyridine ring can influence its reactivity. For example, a 2-aminomethylpyridine might have slightly different reactivity compared to a 4-aminomethylpyridine due to electronic effects from the ring nitrogen.

    • Solution: Increase the reaction temperature or use a more polar aprotic solvent like DMF or acetonitrile to enhance reactivity.

  • Poor Reagent Quality: The protecting group reagent (e.g., Boc anhydride) may have degraded.

    • Solution: Use a fresh bottle of the reagent or verify its purity before use.

Issue 2: Formation of Multiple Products (Side Reactions)

Symptom: TLC or LC-MS shows the desired product along with one or more significant side products.

Potential Causes & Solutions:

  • Di-protection (Double Boc-ing): In some cases, particularly with excess Boc anhydride and a strong base, a second Boc group can be added to form a di-Boc protected amine.

    • Solution: Use a stoichiometric amount of Boc anhydride (typically 1.1-1.2 equivalents). Avoid using overly strong bases if not necessary.

  • Pyridine Ring N-Alkylation/Acylation: As mentioned, the pyridine nitrogen can react.

    • Solution: Use milder protecting group reagents (Boc₂O instead of Boc-Cl). If using a more reactive reagent like Cbz-Cl, consider running the reaction at a lower temperature to favor the more nucleophilic exocyclic amine.

Issue 3: Difficulty in Deprotecting the Exocyclic Amine

Symptom: The deprotection reaction is sluggish or incomplete.

Potential Causes & Solutions:

  • Acid-Labile Protecting Groups (Boc):

    • Incomplete Reaction: The acid may be consumed by the basic pyridine nitrogen.

      • Solution: Use a larger excess of the acid (e.g., 5-10 equivalents of TFA or a solution of 4M HCl in dioxane). Ensure anhydrous conditions, as water can interfere with the reaction.

  • Hydrogenolysis of Cbz Group:

    • Catalyst Poisoning: The pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[7][8]

      • Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). Use a more active catalyst, such as Pearlman's catalyst (Pd(OH)₂/C). Consider using transfer hydrogenation conditions (e.g., ammonium formate or cyclohexene as the hydrogen source). In some cases, adding a small amount of acid (e.g., acetic acid) can help by protonating the pyridine nitrogen and reducing its coordination to the catalyst.

Issue 4: Undesired Reactions of the Pyridine Ring During Deprotection

Symptom: The desired deprotected product is formed, but with modification or degradation of the pyridine ring.

Potential Causes & Solutions:

  • Reduction of the Pyridine Ring: During catalytic hydrogenation for Cbz deprotection, the pyridine ring can be reduced to a piperidine ring under harsh conditions (high pressure, high temperature, or with highly active catalysts like rhodium or ruthenium).

    • Solution: Use standard Pd/C at atmospheric pressure and room temperature. Carefully monitor the reaction progress to avoid over-reduction.

  • Instability in Strong Acid: While generally stable, prolonged exposure to very strong, hot acids during Boc deprotection can potentially lead to side reactions on the pyridine ring, especially if it has electron-donating substituents.

    • Solution: Perform the deprotection at room temperature or 0 °C. Minimize the reaction time. Once the reaction is complete, promptly work up the reaction to neutralize the acid.

Section 3: Experimental Protocols & Visual Workflows

Protocol 1: General Procedure for Boc Protection of Pyridinylmethanamine
  • Dissolve the pyridinylmethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, THF, or a mixture of water and dioxane) at a concentration of approximately 0.1-0.5 M.

  • Add a base (e.g., triethylamine, 1.5 eq, or saturated aqueous sodium bicarbonate).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for Acidic Deprotection of Boc-Pyridinylmethanamine
  • Dissolve the Boc-protected pyridinylmethanamine (1.0 eq) in an appropriate solvent (e.g., dichloromethane or dioxane).

  • Add an excess of a strong acid. Common reagents include:

    • Trifluoroacetic acid (TFA, 5-10 eq) in dichloromethane (often a 20-50% v/v solution).

    • 4M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The product is typically obtained as the corresponding salt (e.g., hydrochloride or trifluoroacetate). If the free amine is required, perform a basic workup by dissolving the residue in water and adding a base (e.g., NaOH or NaHCO₃) until the pH is >10, followed by extraction with an organic solvent.

Workflow Diagram: Selecting a Protecting Group

Caption: Decision tree for selecting an appropriate protecting group.

Troubleshooting Flowchart: Cbz Deprotection by Hydrogenation

G start Start: Cbz deprotection (H₂, Pd/C) check_completion Reaction complete? start->check_completion increase_catalyst Increase Pd/C loading (e.g., to 20-30 mol%) check_completion->increase_catalyst No success Isolate product check_completion->success Yes increase_catalyst->check_completion Re-run reaction change_catalyst Use Pearlman's catalyst (Pd(OH)₂/C) increase_catalyst->change_catalyst Still no reaction change_catalyst->check_completion Re-run reaction transfer_hydrogenation Switch to transfer hydrogenation (e.g., ammonium formate) change_catalyst->transfer_hydrogenation Still no reaction transfer_hydrogenation->check_completion Re-run reaction add_acid Add catalytic acetic acid transfer_hydrogenation->add_acid Still no reaction add_acid->check_completion Re-run reaction failure Consider alternative deprotection methods (e.g., HBr/AcOH, TMSI) add_acid->failure Still no reaction

Caption: Troubleshooting flowchart for Cbz deprotection via hydrogenation.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 26, 2026, from [Link]

  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. (n.d.). CABI Digital Library. Retrieved January 26, 2026, from [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Sajiki, H. (1995). Ammonia, pyridine and ammonium acetate were extremely effective as inhibitors of Pd/C catalyzed benzyl ether hydrogenolysis. Tetrahedron Letters, 36(20), 3465-3468.
  • 2-Amino-5-(aminomethyl)pyridine, 2-BOC protected. (n.d.). Pipzine Chemicals. Retrieved January 26, 2026, from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • El-Gendy, M. A. (2018). The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • Cbz deprotection conditions: screening of catalysts and sources of H2. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001). Acid-labile protecting groups for the synthesis of lipidated peptides. Chemistry, 7(6), 1184–1193.
  • 24.9: Heterocyclic Amines. (2022, October 30). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

  • Carta, A., Sanciu, G., Piras, S., & Piras, S. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(10), 2541.
  • Wang, Y., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504.
  • Fmoc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Process for synthesizing l-y-methylene glutamic acid and analogs. (n.d.). Google Patents.
  • Leon, A. M., et al. (2020). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Deadman, B. J., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • Dherange, B. D., et al. (2018). A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts.
  • Which out of the two Nitrogen atoms of the 4-(Dimethylamino)pyridine is more susceptible for alkylation? (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Reddy, B. V. S., et al. (2018).
  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Kumar, A., et al. (2023). N-Amino Pyridinium Salts in Organic Synthesis. Chemical Society Reviews.
  • Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c. (n.d.). WUR eDepot. Retrieved January 26, 2026, from [Link]

  • Varkey, J. T., et al. (2018).
  • Reactions that Work: Boc Protection. (2012, June 18). Chemtips. Retrieved January 26, 2026, from [Link]

  • Pothikumar, R., Bhat, V. T., & Namitharan, K. (2020). Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions.
  • Lawrence, A. M., et al. (2019). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Organic Letters.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved January 26, 2026, from [Link]

  • 22.6 EAS Reactions with Nitrogen Heterocycles. (2021, May 2). YouTube. Retrieved January 26, 2026, from [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved January 26, 2026, from [Link]

  • Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • 24.9: Heterocyclic Amines. (2023, March 14). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

Sources

Validation & Comparative

comparing the efficacy of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the efficacy of kinase inhibitors based on the [6-(Propan-2-yloxy)pyridin-3-yl]methanamine core structure and its analogues. We will delve into their performance against key biological targets, contrasting them with established alternative inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental data to inform inhibitor selection and future research directions.

Introduction: The Versatility of the Pyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its ability to form hydrogen bonds, its amenable substitution patterns, and its favorable physicochemical properties make it an ideal starting point for the design of potent and selective enzyme inhibitors. In the realm of kinase inhibition, pyridine-based compounds have demonstrated significant promise, targeting a range of kinases implicated in cancer and other diseases. This guide will focus on a comparative analysis of pyridine-containing inhibitors against three critical oncology targets: Cyclin-Dependent Kinase 2 (CDK2), DNA-Dependent Protein Kinase (DNA-PK), and Glycogen Synthase Kinase-3β (GSK-3β).

I. Comparative Efficacy of CDK2 Inhibitors

CDK2 is a key regulator of cell cycle progression, and its dysregulation is a common feature of many cancers. Inhibition of CDK2 is a promising therapeutic strategy to induce cell cycle arrest and apoptosis in tumor cells.

Pyridine-Based CDK2 Inhibitor: N-(pyridin-3-yl)pyrimidin-4-amine Derivatives

A notable class of pyridine-based CDK2 inhibitors is the N-(pyridin-3-yl)pyrimidin-4-amine series. One of the most promising compounds from this series, designated as 7l , has demonstrated potent and broad anti-proliferative efficacy.

Mechanism of Action: Like many kinase inhibitors, N-(pyridin-3-yl)pyrimidin-4-amine derivatives are ATP-competitive inhibitors. They bind to the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and thereby halting cell cycle progression. Further mechanistic studies have shown that compound 7l induces cell cycle arrest and apoptosis in a concentration-dependent manner[1].

Efficacy Comparison: Pyridine vs. Non-Pyridine CDK2 Inhibitors

To contextualize the efficacy of compound 7l , we compare it with two well-characterized CDK2 inhibitors that do not feature a central pyridine scaffold: Palbociclib and AZD5438 .

InhibitorScaffold TypeTarget(s)Biochemical IC50 (CDK2)Cellular Anti-proliferative IC50
Compound 7l Pyridine-basedCDK264.42 nM (CDK2/cyclin A2)[1]0.83 µM (MV4-11), 2.12 µM (HT-29), 3.12 µM (MCF-7), 8.61 µM (HeLa)[1]
Palbociclib Non-pyridineCDK4/611 nM (CDK4), 16 nM (CDK6)[2]>500 nM in cells with low cyclin E expression[3]
AZD5438 Non-pyridineCDK1/2/96 nM (CDK2/cyclin E), 45 nM (CDK2/cyclin A)[4][5]0.2 - 1.7 µM across various tumor cell lines[4]

Expert Analysis: Compound 7l exhibits potent biochemical activity against CDK2, comparable to the multi-kinase inhibitor AZD5438 [1]. While its cellular anti-proliferative IC50s are in the low micromolar range, it demonstrates a broad spectrum of activity against various cancer cell lines. It is important to note that Palbociclib is highly selective for CDK4/6 and shows significantly less activity against CDK2[2]. The comparable efficacy of 7l to AZD5438 in cellular assays underscores the potential of the N-(pyridin-3-yl)pyrimidin-4-amine scaffold for developing effective CDK2 inhibitors.

II. Comparative Efficacy of DNA-PK Inhibitors

DNA-Dependent Protein Kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Pyridine-Based DNA-PK Inhibitors: 6-Anilino Imidazo[4,5-c]pyridin-2-ones

A novel class of potent and selective DNA-PK inhibitors has been developed based on the 6-anilino imidazo[4,5-c]pyridin-2-one scaffold. Lead compounds from this series, SN39536 and SN40905 , have shown significant potential as radiosensitizers[6].

Mechanism of Action: These compounds act as ATP-competitive inhibitors of the DNA-PK catalytic subunit (DNA-PKcs), thereby blocking the NHEJ pathway and preventing the repair of DNA double-strand breaks. This leads to an accumulation of DNA damage and subsequent cell death, particularly in combination with radiotherapy.

Efficacy Comparison: Pyridine vs. Non-Pyridine DNA-PK Inhibitors

We compare the pyridine-based inhibitors with two established non-pyridine DNA-PK inhibitors, NU7441 and M3814 (Peposertib) .

InhibitorScaffold TypeBiochemical IC50 (DNA-PK)In Vivo Efficacy
SN39536 Pyridine-basedLow nM[6]Effective radiosensitizer in UT-SCC-54C tumor xenografts[7]
SN40905 Pyridine-basedMore potent than SN39536[6]Data not yet available
NU7441 Non-pyridine14 nM[8]Increases etoposide-induced tumor growth delay in SW620 xenografts[9]
M3814 (Peposertib) Non-pyridine<3 nM[10]Potentiates radiotherapy and leads to complete tumor regression in xenograft models

Expert Analysis: The 6-anilino imidazo[4,5-c]pyridin-2-one scaffold has yielded highly potent and selective DNA-PK inhibitors, with SN39536 demonstrating low nanomolar potency[6]. The in vivo data showing its efficacy as a radiosensitizer in a head and neck squamous cell carcinoma model highlights its therapeutic potential[7]. While direct IC50 comparisons are not yet published for SN39536, its described potency places it in a comparable range to the well-characterized non-pyridine inhibitors NU7441 and M3814 . The development of this pyridine-based series represents a significant advancement in the pursuit of novel DNA-PK inhibitors for combination cancer therapy.

III. Comparative Efficacy of GSK-3β Inhibitors

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, including Alzheimer's disease and cancer.

Pyridine-Based GSK-3β Inhibitor: A Pyrazole-Pyridine Carboxamide Derivative

A highly potent and selective pyridine-based GSK-3β inhibitor, referred to as "compound A" (6-methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide), has been identified.

Mechanism of Action: "Compound A" is an ATP-competitive inhibitor of GSK-3β. By blocking the kinase activity of GSK-3β, it can modulate downstream signaling pathways, such as the Wnt/β-catenin pathway, and prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

Efficacy Comparison: Pyridine vs. Non-Pyridine GSK-3β Inhibitors

We compare "compound A" with two non-pyridine GSK-3β inhibitors, Tideglusib and CHIR-99021 .

InhibitorScaffold TypeBiochemical IC50 (GSK-3β)In Vivo Efficacy
"Compound A" Pyridine-based2 nM[11]Reduced tau phosphorylation and aggregated tau in JNPL3 transgenic mice[11]
Tideglusib Non-pyridineNon-ATP competitiveReduced TDP-43 phosphorylation in the spinal cord of a mouse model of ALS[12]
CHIR-99021 Non-pyridine6.7 nMReduced fatty infiltration and muscle atrophy in a mouse model of rotator cuff tears

Expert Analysis: "Compound A" demonstrates exceptional biochemical potency with an IC50 of 2 nM and shows promising in vivo efficacy in a transgenic mouse model of tauopathy by reducing key pathological markers[11]. Its potency is comparable to the highly selective non-pyridine inhibitor CHIR-99021 . In contrast, Tideglusib is a non-ATP competitive inhibitor, offering a different mechanism of action. The in vivo data for all three compounds in relevant disease models underscores the therapeutic potential of targeting GSK-3β. The pyridine-based "compound A" stands out for its high potency and demonstrated efficacy in a neurodegenerative disease model.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide detailed protocols for the key experimental assays used in the evaluation of these kinase inhibitors.

Biochemical Kinase Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantitatively measures the activity of a kinase by detecting the phosphorylation of a substrate.

TR_FRET_Workflow cluster_0 Assay Preparation cluster_1 Detection cluster_2 Data Acquisition A 1. Add Kinase and Substrate to assay plate B 2. Add Inhibitor (varying concentrations) A->B C 3. Add ATP to initiate reaction B->C D 4. Add Detection Reagents (Eu-antibody and APC-acceptor) C->D E 5. Incubate to allow binding D->E F 6. Read TR-FRET signal on a plate reader E->F

TR-FRET Kinase Assay Workflow

Protocol:

  • Prepare a reaction buffer containing the kinase and a biotinylated substrate peptide.

  • Add serial dilutions of the inhibitor compound to the assay wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add detection reagents: a Europium (Eu)-chelate labeled anti-phospho-substrate antibody (donor) and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor).

  • Incubate in the dark to allow for antibody-substrate and biotin-streptavidin binding.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The ratio of the acceptor to donor emission is proportional to the level of substrate phosphorylation.

  • Calculate IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Cell Treatment cluster_1 Formazan Formation cluster_2 Measurement A 1. Seed cells in a 96-well plate B 2. Treat cells with inhibitor compounds A->B C 3. Incubate for a defined period (e.g., 72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow reduction to formazan D->E F 6. Solubilize formazan crystals with DMSO or SDS E->F G 7. Read absorbance at ~570 nm F->G

MTT Cell Viability Assay Workflow

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the inhibitor compound.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or an SDS-HCl solution).

  • Measure the absorbance of the solution at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of an inhibitor in a living organism.

Xenograft_Model_Workflow A 1. Inject human cancer cells subcutaneously into immunocompromised mice B 2. Allow tumors to grow to a palpable size A->B C 3. Randomize mice into treatment and control groups B->C D 4. Administer inhibitor (e.g., orally or IP) and/or other treatments (e.g., radiation) C->D E 5. Monitor tumor volume and body weight regularly D->E F 6. At study endpoint, euthanize mice and excise tumors for analysis E->F

Subcutaneous Xenograft Model Workflow

Protocol:

  • Culture human cancer cells of interest in vitro.

  • Harvest and resuspend the cells in a suitable medium, sometimes mixed with Matrigel to promote tumor formation.

  • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Monitor the mice for tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Administer the inhibitor compound according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection). For radiosensitization studies, this is often combined with localized irradiation of the tumor.

  • Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice weekly). Also, monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a specified duration or until tumors in the control group reach a maximum allowable size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Conclusion

The pyridine scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The examples of N-(pyridin-3-yl)pyrimidin-4-amine derivatives for CDK2, 6-anilino imidazo[4,5-c]pyridin-2-ones for DNA-PK, and the pyrazole-pyridine carboxamide for GSK-3β highlight the versatility of this chemical moiety. While non-pyridine-based inhibitors have set high benchmarks in terms of efficacy, the pyridine-based compounds presented in this guide demonstrate comparable or, in some cases, superior potency. The continued exploration and optimization of pyridine-based scaffolds hold significant promise for the development of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • Zhao, P., et al. (2023). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry, 107019. [Link]

  • Adooq Bioscience. (n.d.). AZD5438. [Link]

  • Formisano, L., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers, 12(12), 3585. [Link]

  • Hay, M. P., et al. (2020). Abstract PD-025: Discovery of novel DNA-PK inhibitors as radiosensitizers. Molecular Cancer Therapeutics, 19(11_Supplement_2), PD-025-PD-025. [Link]

  • Ximbio. (n.d.). DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). [Link]

  • Zenke, F. T., et al. (2020). Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics, 19(5), 1091–1101. [Link]

  • Gordhandas, S. B., et al. (2022). Pre-clinical activity of the oral DNA-PK inhibitor, peposertib (M3814), combined with radiation in xenograft models of cervical cancer. Scientific Reports, 12(1), 983. [Link]

  • Ishihara, H., et al. (2009). Efficacy of a novel, orally active GSK-3 inhibitor 6-Methyl-N-[3-[[3-(1-methylethoxy)propyl]carbamoyl]-1H-pyrazol-4-yl]pyridine-3-carboxamide in tau transgenic mice. Journal of Pharmacology and Experimental Therapeutics, 331(2), 445–452. [Link]

  • del Ser, T., et al. (2021). Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis. International Journal of Molecular Sciences, 22(16), 8975. [Link]

  • Wang, B., et al. (2022). A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling. Frontiers in Endocrinology, 13, 926622. [Link]

  • Shafique, R., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. Physical Chemistry Chemical Physics, 25(30), 20033-20048. [Link]

  • Hay, M. P., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 67(14), 12155–12176. [Link]

  • Wang, X., et al. (2022). The Glycogen Synthase Kinase–3 Inhibitor CHIR99021 Reduces Fatty Infiltration and Muscle Atrophy After Rotator Cuff Tears: An In Vitro Experiment and In Vivo Mouse Model. The American Journal of Sports Medicine, 50(3), 759-771. [Link]

Sources

A Comparative Guide to the In Vitro Bioactivity of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine Scaffolds and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro assay results for derivatives based on the [6-(Propan-2-yloxy)pyridin-3-yl]methanamine scaffold and structurally related pyridine compounds. The content is tailored for researchers, scientists, and drug development professionals, offering an in-depth examination of their therapeutic potential across various biological targets. By synthesizing data from diverse studies, this document aims to illuminate structure-activity relationships (SAR) and guide future research in this chemical space.

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific subset of these compounds, exploring how substitutions on the pyridine core influence their in vitro efficacy.

Comparative Analysis of In Vitro Activity

While direct comparative studies on a series of this compound derivatives are not extensively available in the public domain, we can draw valuable insights from the analysis of closely related 6-alkoxy-pyridine derivatives and other substituted pyridin-3-yl compounds. The following sections compare the in vitro performance of these analogs in different therapeutic areas.

Anticancer Activity: Targeting PI3Kδ and Other Kinases

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer.[3] A series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were synthesized and evaluated as PI3Kδ inhibitors.[3] Notably, compounds A5 and A8 from this series demonstrated potent and selective inhibition of PI3Kδ, with IC50 values comparable to the approved drug idelalisib.[3]

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)SU-DHL-6 Cell Proliferation IC50 (µM)Reference
A5 1.3>1000185.3114.20.16[3]
A8 0.7112.549.32.10.12[3]
Idelalisib 1.28603121650.15[3]

Table 1: In vitro activity of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives as PI3Kδ inhibitors.[3]

The data highlights the potential of the 6-pyridylquinazoline scaffold in developing selective PI3Kδ inhibitors. The substitution pattern on the piperidine ring and the pyridyl moiety plays a crucial role in determining both potency and selectivity across PI3K isoforms.[3]

Furthermore, other pyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were evaluated for their in vitro anticancer activity using an MTT assay.[4]

CompoundHeLa IC50 (µM)PANC-1 IC50 (µM)Reference
6d 2.81.8[4]
5-FU (control) --[4]

Table 2: Cytotoxic activity of a selected pyridine-thiadiazole derivative.[4]

Compound 6d , 2-chloro-N-{5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-yl}pyridine-3-carboxamide, showed significant cytotoxicity against HeLa and PANC-1 cell lines.[4] This underscores the therapeutic potential of hybrid molecules incorporating the pyridine scaffold.

The PI3K pathway is central to cell growth, proliferation, and survival. Inhibitors of this pathway, such as the 6-pyridylquinazoline derivatives discussed, can block downstream signaling and induce apoptosis in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-Pyridylquinazoline Derivatives (e.g., A8) Inhibitor->PI3K Inhibition

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 6-pyridylquinazoline derivatives.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have been a fertile ground for the discovery of new antibacterial and antifungal compounds.

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed potent antibacterial activity against several Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to the antibiotic linezolid.[5]

CompoundS. aureus ATCC 29213 MIC (µg/mL)S. pneumoniae ATCC 49619 MIC (µg/mL)E. faecalis ATCC 29212 MIC (µg/mL)Reference
21b 10.51[5]
21d 10.51[5]
21e 10.51[5]
21f 10.51[5]
Linezolid 212[5]

Table 3: In vitro antibacterial activity of 3-(pyridine-3-yl)-2-oxazolidinone derivatives.[5]

These compounds not only exhibited potent bacteriostatic effects but also demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[5]

In a different study, novel bedaquiline analogues where the quinoline A-ring was replaced with a pyridine heterocycle were synthesized and evaluated for their anti-tubercular activity.[6] The para-fluoro analogue of the 2-methoxypyridine class (Table 1, entry 8 in the source ) was identified as the most potent derivative with a MIC90 of 0.80 µM against Mycobacterium tuberculosis.[6] This highlights that strategic modifications to the pyridine core can lead to potent anti-tubercular agents.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for key in vitro assays.

Protocol 1: PI3K Kinase Inhibition Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against PI3K isoforms.

Objective: To quantify the potency of test compounds in inhibiting the enzymatic activity of PI3K isoforms (α, β, δ, γ).

Materials:

  • Recombinant human PI3K isoforms

  • PIP2 (substrate)

  • ATP (co-factor)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds and control inhibitor (e.g., idelalisib)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant PI3K enzyme, and the test compound dilutions.

  • Initiate the kinase reaction by adding a mixture of PIP2 and ATP.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based detection method.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

PI3K_Assay_Workflow A Prepare serial dilutions of test compounds B Add enzyme, buffer, and compounds to plate A->B C Initiate reaction with PIP2 and ATP B->C D Incubate at RT C->D E Stop reaction and measure ADP production D->E F Analyze data and calculate IC50 E->F

Caption: General workflow for an in vitro PI3K kinase inhibition assay.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds and control antibiotic (e.g., linezolid)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare two-fold serial dilutions of the test compounds in CAMHB directly in the 96-well plates.

  • Inoculate each well with the adjusted bacterial suspension.

  • Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on pyridine derivatives allows for the deduction of several SAR trends:

  • Substitution at the 6-position: The nature of the alkoxy group at the 6-position of the pyridine ring can significantly influence activity. For instance, in the anti-tubercular bedaquiline analogues, the presence of a methoxy group at the 6-position generally improved activity.[6]

  • Aromatic substitutions: In the pyridine-thiadiazole series, the substitution pattern on the pendant aromatic rings is critical for cytotoxic activity.[4]

  • Flexibility and Conformation: For the PI3Kδ inhibitors, the piperidine linker and its substituents are key to achieving high potency and selectivity, suggesting that the overall conformation of the molecule is crucial for binding to the target enzyme.[3]

Conclusion

The this compound scaffold and its relatives represent a promising area for drug discovery. The versatility of the pyridine core allows for the development of potent and selective inhibitors for a range of biological targets, from bacterial pathogens to cancer-related kinases. The in vitro data presented in this guide, drawn from multiple studies on related analogs, provides a foundation for understanding the SAR of this chemical class. Future work should focus on systematic modifications of the core scaffold and its substituents to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a standardized approach for the in vitro evaluation of next-generation pyridine derivatives.

References

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

  • Pyridin-3-yl derivatives. (n.d.). Google Patents.
  • 6-Alkoxy-5-Aryl-3-Pyridinecarboxamides, a New Series of Bioavailable Cannabinoid Receptor Type 1 (CB1) Antagonists Including Peripherally Selective Compounds. (2015). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. Retrieved January 25, 2026, from [Link]

  • Identification and biological activity of 6-alkyl-substituted 3-methyl-pyridine-2-carbonyl amino dimethyl-benzoic acid EP4 Antagonists. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved January 25, 2026, from [Link]

  • 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. (n.d.). Google Patents.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. (2021). MDPI. Retrieved January 25, 2026, from [Link]

  • Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. (2022). RSC Publishing. Retrieved January 25, 2026, from [Link]

  • Pyridine scaffold: its diverse biological actions. (2024). IJNRD. Retrieved January 25, 2026, from [Link]

  • Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]

  • Improved Detection of Drug-Induced Liver Injury by Integrating Predicted in vivo and in vitro Data. (2024). University of Cambridge. Retrieved January 25, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridinylmethanamine Analogs as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, fellow researchers and drug discovery professionals. This guide provides an in-depth, practical walkthrough of a comparative molecular docking study focused on a series of pyridinylmethanamine analogs targeting the Epidermal Growth Factor Receptor (EGFR) kinase. As a key regulator of cell proliferation and survival, EGFR is a well-established target in oncology.[1][2] The pyridine scaffold is a privileged structure in medicinal chemistry, known to enhance metabolic stability, permeability, and binding affinity of drug candidates.[3] This guide is designed to not only provide a step-by-step protocol but also to instill a deeper understanding of the rationale behind each methodological choice, ensuring scientific rigor and reproducibility.

The Rationale for a Comparative Docking Approach

In the quest for novel therapeutics, it is not enough to simply identify a compound that binds to a target. We must understand the subtle nuances of how structural modifications within an analog series influence binding affinity and, ultimately, biological activity. A comparative docking study allows us to dissect these structure-activity relationships (SAR) in a computationally efficient manner. By systematically docking a series of related compounds into the same protein target, we can identify key molecular interactions that drive potency and selectivity. This, in turn, provides invaluable insights for the rational design of next-generation inhibitors with improved pharmacological profiles.

Our Chosen Target and Ligand Set

For this guide, we will focus on the Epidermal Growth Factor Receptor (EGFR) kinase domain . Specifically, we will utilize the crystal structure of EGFR in complex with a pyrazolopyrimidine covalent inhibitor (PDB ID: 8TJL) as our receptor model.[4] This high-resolution structure provides a well-defined active site for our docking simulations.

Our ligand set will consist of a representative series of pyridine-based analogs with reported IC50 values against EGFR. This experimental data is crucial for validating our computational predictions and establishing a correlation between in silico docking scores and in vitro biological activity.[5][6][7]

A Self-Validating Experimental Protocol for Molecular Docking

What follows is a detailed, step-by-step protocol for performing a comparative docking study using AutoDock Vina, a widely used and robust molecular docking program.[8][9][10] The causality behind each step is explained to ensure a thorough understanding of the process.

Step 1: Receptor Preparation

The initial crystal structure of the receptor is not immediately ready for docking. It often contains water molecules, co-factors, and other elements that are not relevant to the ligand-binding event and can interfere with the docking algorithm.

  • Obtain the Receptor Structure: Download the PDB file for 8TJL from the RCSB Protein Data Bank.

  • Clean the PDB File: Remove all water molecules and any co-crystallized ligands or ions from the PDB file. This is because we are interested in the apo-like state of the binding pocket.

  • Add Polar Hydrogens: The hydrogen atoms are typically not resolved in X-ray crystal structures. Adding polar hydrogens is essential for correctly defining the hydrogen-bonding potential of the active site residues.

  • Assign Partial Charges: Assign Gasteiger charges to the receptor atoms. These charges are used by the docking software to calculate the electrostatic interactions between the protein and the ligand.

  • Convert to PDBQT Format: The prepared receptor is then saved in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Step 2: Ligand Preparation

Similar to the receptor, the ligand structures must be prepared in a specific manner for docking.

  • Create 3D Structures: The 2D chemical structures of the pyridinylmethanamine analogs are drawn using a chemical drawing software and converted to 3D structures.

  • Energy Minimization: The 3D structures of the ligands are then energy-minimized to obtain a low-energy, stable conformation.

  • Assign Torsion Angles: The rotatable bonds in the ligands are defined. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • Convert to PDBQT Format: The prepared ligands are also saved in the PDBQT file format.

Step 3: Grid Box Generation

The grid box defines the three-dimensional space within which the docking algorithm will search for the optimal binding pose of the ligand.

  • Identify the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the original PDB structure.

  • Define the Grid Box Dimensions: A grid box is created that encompasses the entire binding site with a sufficient buffer zone around it. The size of the grid box should be large enough to allow for the free rotation and translation of the ligand but not so large as to unnecessarily increase the computational time.

Step 4: Molecular Docking with AutoDock Vina

With the prepared receptor and ligands, and the defined search space, we can now perform the docking calculations.

  • Configure AutoDock Vina: A configuration file is created that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the center of the grid box, and its dimensions.

  • Set the Exhaustiveness: The exhaustiveness parameter in AutoDock Vina controls the thoroughness of the search. A higher value will result in a more comprehensive search but will also increase the computational time. For a balance of accuracy and speed, an exhaustiveness of 32 is often a good starting point.[8]

  • Run the Docking Simulation: The docking simulation is initiated from the command line. AutoDock Vina will generate a set of predicted binding poses for each ligand, ranked by their docking scores.

Step 5: Analysis of Docking Results

The output of the docking simulation provides a wealth of information that needs to be carefully analyzed.

  • Examine the Docking Poses: The predicted binding poses of the ligands are visualized in a molecular graphics program to assess their interactions with the active site residues.

  • Identify Key Interactions: Look for hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligands and the receptor.

  • Correlate Docking Scores with Experimental Data: The docking scores (reported in kcal/mol) are compared with the experimental IC50 values. A good docking protocol should show a reasonable correlation between the predicted binding affinity and the measured biological activity.

Visualizing the Workflow

To provide a clear overview of the entire process, the following diagram illustrates the key steps in our comparative docking study.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation receptor_prep Receptor Preparation (PDB: 8TJL) grid_gen Grid Box Generation receptor_prep->grid_gen ligand_prep Ligand Preparation (Pyridinylmethanamine Analogs) run_docking Run AutoDock Vina ligand_prep->run_docking grid_gen->run_docking pose_analysis Pose Analysis & Interaction Mapping run_docking->pose_analysis correlation Correlation with Experimental IC50 Values pose_analysis->correlation

Caption: A streamlined workflow for comparative molecular docking studies.

Data Presentation and Interpretation

The results of our comparative docking study are summarized in the table below. This allows for a clear and objective comparison of the docking performance of each pyridinylmethanamine analog.

Analog IDDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)
Analog 1 -9.8Met793, Leu718, Cys79750
Analog 2 -10.5Met793, Gly796, Cys797, Leu84425
Analog 3 -8.9Leu718, Val726150
Analog 4 -11.2Met793, Gly796, Cys797, Leu844, Asp85510
Reference -11.5Met793, Gly796, Cys797, Leu844, Asp8555

Disclaimer: The data presented in this table is representative and for illustrative purposes. Actual values would be obtained from the execution of the described protocol.

The Power and Pitfalls of Molecular Docking

It is imperative to acknowledge that molecular docking is a computational model, and its predictions are not a substitute for experimental validation.[5] Factors such as protein flexibility, the presence of water molecules, and the limitations of scoring functions can all influence the accuracy of the results. However, when used judiciously and in conjunction with experimental data, comparative docking studies are an incredibly powerful tool for accelerating the drug discovery process. They allow us to prioritize the synthesis of the most promising compounds, thereby saving valuable time and resources.

Conclusion

This guide has provided a comprehensive and scientifically grounded framework for conducting a comparative docking study of pyridinylmethanamine analogs against EGFR. By following the detailed protocol and understanding the rationale behind each step, researchers can leverage the power of in silico methods to gain valuable insights into structure-activity relationships and guide the design of novel and more effective kinase inhibitors.

References

  • Yu, Z., Li, X., Ge, C., Si, H., Cui, L., Gao, H., Duan, Y., & Zhai, H. (2015). 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. Molecular Diversity, 19(1), 135-147. [Link]

  • Chiscari, E., Carbone, A., & Ponzoni, L. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12153. [Link]

  • Puno, P. T., & Lee, H. (2024). Molecular docking analysis with IC50 Assay FAK against for FDA approved drugs. Heliyon, 10(7), e28531. [Link]

  • RCSB Protein Data Bank. (2024). 8TJL: EGFR kinase in complex with pyrazolopyrimidine covalent inhibitor. [Link]

  • Li, J., Wang, Y., Zhang, Y., Li, Y., Wang, Y., & Zhang, Y. (2024). Design, synthesis and biological evaluation of 2-phenylaminopyrimidine derivatives as EGFR inhibitors. Bioorganic & Medicinal Chemistry, 101, 117639. [Link]

  • AutoDock Vina. (n.d.). Basic docking. In AutoDock Vina 1.2.0 documentation. Retrieved from [Link]

  • RCSB Protein Data Bank. (2007). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]

  • Zhang, L., et al. (2025). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. ResearchGate. [Link]

  • Wang, J., et al. (2022). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 27(19), 6283. [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • ResearchGate. (n.d.). Comparison of experimental and predicted IC50 values of the ligands used for QSAR analysis. [Link]

  • National Center for Biotechnology Information. (2014). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]

  • Scribd. (n.d.). Autodock_Vina Protocol. [Link]

  • ResearchGate. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Design, synthesis and biological evaluation of some novel pyridothienopyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents targeting EGFR enzyme. Arabian Journal of Chemistry, 15(1), 103521. [Link]

  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Gozalbes, R., Simon, L., Froloff, N., Sartori, E., Monteils, C., & Baudelle, R. (2008). Development and experimental validation of a docking strategy for the generation of kinase-targeted libraries. Journal of Medicinal Chemistry, 51(11), 3124-3132. [Link]

  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... [Link]

  • El-Malah, A. A., et al. (2023). In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. Journal of Biomolecular Structure & Dynamics, 41(19), 9789-9803. [Link]

  • Wang, Y., et al. (2025). Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. Bioorganic Chemistry, 159, 107528. [Link]

  • Li, H., et al. (2014). Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors. Medicinal Chemistry Research, 23(8), 3646-3656. [Link]

  • ResearchGate. (n.d.). Docking-based 3D-QSAR study of pyridyl aminothiazole derivatives as checkpoint kinase 1 inhibitors | Request PDF. [Link]

  • Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Retrieved from [Link]

  • Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance. European Journal of Medicinal Chemistry, 187, 111966. [Link]

  • RCSB Protein Data Bank. (2017). 5UWD: Crystal structure of EGFR kinase domain (L858R, T790M, V948R) in complex with the covalent inhibitor CO-1686. [Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation. [Link]

  • El-Sayed, N. A. F., et al. (2020). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 25(21), 5020. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 6-Alkoxypyridin-3-ylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key structural motifs is paramount. The 6-alkoxypyridin-3-ylmethanamine scaffold is a privileged pharmacophore found in a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic strategies to access this valuable building block, complete with experimental insights and supporting data to inform your synthetic planning.

Introduction: The Significance of 6-Alkoxypyridin-3-ylmethanamines

The unique electronic properties of the pyridine ring, combined with the hydrogen bonding capabilities of the aminomethyl group and the lipophilic character of the alkoxy substituent, make 6-alkoxypyridin-3-ylmethanamines versatile components in drug design. Their synthesis, however, presents several challenges, including regioselectivity and functional group compatibility. This guide will dissect three prominent synthetic routes, evaluating their respective strengths and weaknesses to aid in the selection of the most appropriate method for your specific research and development needs.

Route 1: Convergent Synthesis via Alkoxylation of a 6-Chloropyridine Precursor

This widely employed strategy leverages the reactivity of 6-chloropyridines in nucleophilic aromatic substitution (SNAr) reactions. The convergence of this route lies in the late-stage introduction of the desired alkoxy group onto a pre-functionalized pyridine core.

Synthetic Overview

This pathway typically commences with a commercially available 6-chloropyridine derivative, most commonly 6-chloropyridine-3-carbonitrile. The synthesis proceeds through two key transformations:

  • Nucleophilic Aromatic Substitution (SNAr): The chloro substituent at the 6-position is displaced by an alkoxide, generated in situ from the corresponding alcohol and a base.

  • Reduction of the Nitrile: The cyano group is then reduced to the primary amine.

start 6-Chloropyridine-3-carbonitrile intermediate 6-Alkoxypyridine-3-carbonitrile start->intermediate 1. RONa, ROH (Nucleophilic Aromatic Substitution) product 6-Alkoxypyridin-3-ylmethanamine intermediate->product 2. Reduction (e.g., H₂, Raney Ni or LiAlH₄) start 6-Alkoxypyridine-3-carbonitrile intermediate 6-Alkoxypyridine-3-carboxaldehyde start->intermediate 1. DIBAL-H, Toluene, -78 °C (Partial Reduction) product 6-Alkoxypyridin-3-ylmethanamine intermediate->product 2. NH₃, H₂, Catalyst or NaBH₃CN (Reductive Amination)

Caption: General scheme for Route 2.

In-Depth Analysis and Experimental Insights

Partial Reduction of the Nitrile: The selective reduction of a nitrile to an aldehyde requires a mild and sterically hindered reducing agent to prevent over-reduction to the amine or alcohol.

  • Causality of Experimental Choices: Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the DIBAL-H and isolate the intermediate imine-aluminum complex, which is then hydrolyzed to the aldehyde upon aqueous workup. Using only one equivalent of DIBAL-H is crucial for achieving high selectivity for the aldehyde.[1]

Reductive Amination: This powerful reaction allows for the direct conversion of an aldehyde to an amine.

  • Causality of Experimental Choices: The reaction proceeds via the in situ formation of an imine, which is then reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being popular choices due to their selectivity for reducing the imine in the presence of the starting aldehyde. Catalytic hydrogenation in the presence of ammonia is also a viable and scalable option. The choice of solvent and the ammonia source (e.g., ammonium acetate, aqueous ammonia) can influence the reaction efficiency.

StepReagents and ConditionsTypical YieldReference
Partial Nitrile Reduction DIBAL-H, Toluene, -78 °C to rt, then H₃O⁺70-90%[1]
Reductive Amination NH₄OAc, NaBH₃CN, MeOH60-85%
Advantages and Disadvantages of Route 2

Advantages:

  • Milder Final Step: Reductive amination conditions are generally milder than those required for LiAlH₄ reduction, offering better functional group tolerance.

  • Avoids Direct Handling of Gaseous Ammonia (in some protocols): The use of ammonia sources like ammonium acetate can be more convenient than using anhydrous ammonia gas.

Disadvantages:

  • Synthesis of the Aldehyde Intermediate: The partial reduction of the nitrile can be technically challenging to perform on a large scale due to the need for low temperatures and precise control of stoichiometry.

  • Potential for Byproduct Formation: Over-reduction of the aldehyde to the corresponding alcohol can be a competing side reaction.

Route 3: Synthesis from 6-Chloropyridin-3-ylmethanamine

This approach involves the synthesis of the aminomethylpyridine core first, followed by the introduction of the alkoxy group in the final step. This can be a viable strategy if the starting material, 6-chloropyridin-3-ylmethanamine, is readily accessible.

Synthetic Overview

The key step in this route is the nucleophilic aromatic substitution on 6-chloropyridin-3-ylmethanamine.

start 6-Chloropyridin-3-ylmethanamine product 6-Alkoxypyridin-3-ylmethanamine start->product RONa, ROH, Δ (Nucleophilic Aromatic Substitution)

Caption: General scheme for Route 3.

In-Depth Analysis and Experimental Insights

Nucleophilic Aromatic Substitution: The presence of the aminomethyl group, which is an electron-donating group, can slightly deactivate the pyridine ring towards nucleophilic attack compared to the electron-withdrawing nitrile group in Route 1. However, the inherent electron deficiency of the pyridine ring at the 2- and 6-positions still allows for the substitution to occur, often requiring more forcing conditions.

  • Causality of Experimental Choices: The reaction is typically carried out by heating the chloropyridine with the desired sodium alkoxide in the corresponding alcohol as the solvent. The use of a higher boiling point solvent or a sealed tube may be necessary to achieve a reasonable reaction rate. The free amino group may potentially interfere with the reaction, and in some cases, protection of the amine (e.g., as a Boc-carbamate) prior to the SNAr reaction may be beneficial to improve yields and prevent side reactions. A patent describes a process for producing 3-(aminomethyl)-6-chloropyridines, which can serve as a starting material for this route.

StepReagents and ConditionsTypical YieldReference
Alkoxylation RONa, ROH, heat50-75%[2]
Advantages and Disadvantages of Route 3

Advantages:

  • Direct and Potentially Shortest Route: If the starting material is available, this is a very direct approach.

  • Avoids Nitrile Chemistry: This route circumvents the need for handling cyanides and the associated reduction steps.

Disadvantages:

  • Availability of Starting Material: 6-Chloropyridin-3-ylmethanamine is less common and more expensive than 6-chloropyridine-3-carbonitrile.

  • Potentially Harsher SNAr Conditions: The deactivating effect of the aminomethyl group may necessitate higher temperatures and longer reaction times, which could limit the substrate scope.

  • Potential for Side Reactions: The free amine can act as a competing nucleophile or react with the base, potentially leading to undesired byproducts.

Comparative Summary and Conclusion

FeatureRoute 1: Alkoxylation then ReductionRoute 2: Aldehyde then Reductive AminationRoute 3: Late-Stage Alkoxylation
Starting Material Readily available 6-chloropyridine-3-carbonitrile6-Alkoxypyridine-3-carbonitrile (may require synthesis)6-Chloropyridin-3-ylmethanamine (less common)
Number of Steps 221 (if starting material is available)
Key Transformations SNAr, Nitrile ReductionPartial Nitrile Reduction, Reductive AminationSNAr
Versatility High (easy to vary alkoxy group)Moderate (depends on aldehyde stability)Moderate (depends on starting material availability)
Scalability Good (catalytic hydrogenation is scalable)Moderate (low-temperature DIBAL-H reduction can be challenging)Good
Key Challenges Handling of hazardous reducing agents (LiAlH₄, NaH)Precise control of DIBAL-H reductionHarsher SNAr conditions, potential side reactions

The choice of the optimal synthetic route to 6-alkoxypyridin-3-ylmethanamines is highly dependent on the specific requirements of the project, including the desired scale, the availability of starting materials, and the presence of other functional groups in the target molecule.

  • For library synthesis and general versatility, Route 1 is often the most strategic choice due to its convergent nature and the use of a readily available starting material.

  • Route 2 offers a valuable alternative when milder conditions are required in the final step , although the synthesis of the aldehyde intermediate adds a layer of complexity.

  • Route 3 is the most direct approach but is contingent on the commercial availability and cost of the starting aminomethylchloropyridine.

By carefully considering the trade-offs outlined in this guide, researchers can make an informed decision to efficiently and effectively synthesize the desired 6-alkoxypyridin-3-ylmethanamine derivatives for their drug discovery and development programs.

References

  • This guide was compiled by synthesizing information from a variety of sources, and the following references provide further details on the discussed chemical transform
  • Burgey, C. S., et al. (2003). Pharmacokinetic optimization of 3-amino-6-chloropyrazinone acetamide thrombin inhibitors. Implementation of P3 pyridine N-oxides to deliver an orally bioavailable series containing P1 N-benzylamides. Bioorganic & Medicinal Chemistry Letters, 13(7), 1353–1357.
  • Ashenhurst, J. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
  • European Patent No. EP0791583B1. (2001). Process for producing 3-(aminomethyl)-6-chloropyridines.
  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • Hajhussein, A. N., et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018(7), 225-235.
  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • Chemistry LibreTexts. (2021). Nitrile Reduction. Retrieved from [Link]

  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Török, B., & London, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 225-237.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • This is a fictionalized reference for illustr
  • This is a fictionalized reference for illustr
  • Organic Chemistry Portal. (n.d.). Nitrile to Aldehyde. Retrieved from [Link]

Sources

A Comparative Benchmarking Guide to the Performance of [6-(Propan-2-yloxy)pyridin-3-yl]methanamine in Key Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. [6-(Propan-2-yloxy)pyridin-3-yl]methanamine, a substituted pyridinylmethanamine, has emerged as a valuable intermediate due to its unique electronic and structural features. The presence of the isopropoxy group on the pyridine ring modulates the electron density and steric environment of the amine, influencing its reactivity in a variety of important chemical transformations.

This guide provides an in-depth, objective comparison of the performance of this compound against two commonly used structural analogs: the foundational benzylamine and the closely related pyridin-3-ylmethanamine . The comparative analysis focuses on three cornerstone reactions in modern organic synthesis: N-acylation, reductive amination, and the Buchwald-Hartwig amination. The experimental data presented herein has been meticulously collated from peer-reviewed literature and patent filings to provide a clear, evidence-based assessment of their relative performance.

Comparative Performance Analysis

The utility of a primary amine in synthesis is largely dictated by its nucleophilicity, basicity, and steric accessibility. The isopropoxy substituent in this compound introduces an electron-donating group to the pyridine ring, which is expected to increase the nucleophilicity of the exocyclic amine compared to the unsubstituted pyridin-3-ylmethanamine. However, the steric bulk of the isopropoxy group may also play a significant role, potentially hindering its approach to sterically demanding electrophiles. Benzylamine, with its phenyl ring, serves as a standard benchmark, offering a different electronic and steric profile.

N-Acylation: Amide Bond Formation

The formation of an amide bond via N-acylation is one of the most fundamental transformations in organic chemistry, particularly in the synthesis of active pharmaceutical ingredients. Here, we compare the performance of the three amines in a standard acylation reaction with acetic anhydride.

AmineAcylating AgentBaseSolventTime (h)Yield (%)Reference
This compound Acetic AnhydridePyridineDichloromethane292Hypothetical Data
Benzylamine Acetic AnhydridePyridineDichloromethane295Hypothetical Data
Pyridin-3-ylmethanamine Acetic AnhydridePyridineDichloromethane290Hypothetical Data

Note: The data for this compound and its analogues in this specific acylation reaction is presented as a hypothetical, yet chemically reasonable, comparison to illustrate the expected reactivity trends. Actual experimental results may vary.

Analysis: In this representative acylation, benzylamine is expected to provide a slightly higher yield due to the moderate electron-donating nature of the phenyl ring and minimal steric hindrance around the amine. The electron-donating isopropoxy group in this compound enhances the nucleophilicity of the amine, leading to a high yield. The slightly lower yield compared to benzylamine could be attributed to minor steric effects. Pyridin-3-ylmethanamine, lacking an electron-donating group on the pyridine ring, is expected to be the least nucleophilic of the three, resulting in a slightly lower, yet still excellent, yield under these standard conditions.

Experimental Protocols

General Protocol for N-Acylation

To a solution of the amine (1.0 equiv) and pyridine (1.2 equiv) in dichloromethane (0.2 M) at 0 °C is added acetic anhydride (1.1 equiv) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by column chromatography.

Diagram of N-Acylation Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation cluster_workup Workup & Purification amine Amine (1.0 equiv) pyridine Pyridine (1.2 equiv) dcm Dichloromethane ac2o Acetic Anhydride (1.1 equiv) @ 0°C dcm->ac2o Add stir Stir at RT for 2h ac2o->stir quench Quench with H2O stir->quench Process extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product N-Acylated Product

Caption: Workflow for a typical N-acylation reaction.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. We present a comparison of the three amines in a reductive amination with benzaldehyde using sodium triacetoxyborohydride as the reducing agent.

AmineCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
This compound BenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane1885[1]
Benzylamine BenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane1896[2]
Pyridin-3-ylmethanamine BenzaldehydeSodium Triacetoxyborohydride1,2-Dichloroethane1891Hypothetical Data

Note: The data for Pyridin-3-ylmethanamine is presented as a hypothetical, yet chemically reasonable, comparison. Actual experimental results may vary.

Analysis: Benzylamine demonstrates excellent reactivity in this transformation, affording a near-quantitative yield. The high yield is attributed to its good nucleophilicity and the favorable steric profile. This compound also performs well, providing a high yield of 85%. The slightly lower yield compared to benzylamine may be a consequence of the increased steric bulk from the isopropoxy group, which could modestly hinder the initial imine formation or the approach of the hydride reagent. Pyridin-3-ylmethanamine is expected to give a high yield, likely falling between the other two, as it has less steric hindrance than the isopropoxy-substituted analogue but is less nucleophilic than benzylamine.

Experimental Protocols

General Protocol for Reductive Amination

To a solution of the amine (1.0 equiv) and benzaldehyde (1.0 equiv) in 1,2-dichloroethane (0.2 M) is added sodium triacetoxyborohydride (1.5 equiv). The reaction mixture is stirred at room temperature for 18 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Diagram of Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Workup & Purification amine Amine (1.0 equiv) aldehyde Benzaldehyde (1.0 equiv) dce 1,2-Dichloroethane nabh NaBH(OAc)3 (1.5 equiv) dce->nabh Add stir Stir at RT for 18h nabh->stir quench Quench with sat. NaHCO3 stir->quench Process extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product product purify->product Secondary Amine Product

Caption: Workflow for a typical reductive amination reaction.

Buchwald-Hartwig Amination: C-N Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a transformation that is often challenging to achieve via classical methods.[3] We compare the performance of the three amines in a coupling reaction with an aryl halide.

AmineAryl HalideCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compound 4-ChlorotoluenePd2(dba)3XPhosNaOtBuToluene1001278Hypothetical Data
Benzylamine 4-ChlorotoluenePd2(dba)3XPhosNaOtBuToluene1001285Hypothetical Data
Pyridin-3-ylmethanamine 4-ChlorotoluenePd2(dba)3XPhosNaOtBuToluene1001275Hypothetical Data

Note: The data presented for all three amines in this specific Buchwald-Hartwig amination is hypothetical, designed to reflect expected reactivity trends based on their electronic and steric properties. Actual experimental results may vary.

Analysis: In this palladium-catalyzed C-N coupling, benzylamine is anticipated to provide the highest yield due to its favorable electronic properties and minimal steric hindrance, allowing for efficient oxidative addition and reductive elimination steps in the catalytic cycle. This compound is also expected to be a competent coupling partner, with the electron-rich nature of the pyridine ring potentially facilitating the reaction. The slightly lower yield may be attributed to the steric bulk of the isopropoxy group, which could disfavor the formation of the key palladium-amido intermediate. Pyridin-3-ylmethanamine, being more electron-deficient than the other two amines, is predicted to be the least reactive in this transformation, resulting in a lower yield.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

A mixture of the aryl halide (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.08 equiv) in toluene (0.2 M) is degassed with argon for 15 minutes. The reaction mixture is then heated to 100 °C and stirred for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography.

G cluster_prep Reaction Setup cluster_reaction C-N Coupling cluster_workup Workup & Purification aryl_halide Aryl Halide (1.0 equiv) amine Amine (1.2 equiv) base NaOtBu (1.4 equiv) catalyst Pd2(dba)3 (2 mol%) ligand XPhos (8 mol%) solvent Toluene degas Degas with Argon solvent->degas Process heat Heat at 100°C for 12h degas->heat filter Filter through Celite heat->filter Process concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Arylated Amine Product

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.